2-Fluoro-6-methylbenzenesulfonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMJQYFCCNCOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092350-02-1 | |
| Record name | 2-fluoro-6-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Fluoro-6-methylbenzenesulfonyl chloride, a key reagent in organic synthesis and drug discovery.
Chemical Identity and Structure
This compound is an aromatic organic compound containing a sulfonyl chloride functional group, with fluoro and methyl substituents on the benzene ring at positions 2 and 6, respectively. Its chemical identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1092350-02-1[1] |
| Molecular Formula | C₇H₆ClFO₂S[1] |
| Molecular Weight | 208.63 g/mol [1] |
| Canonical SMILES | CC1=CC=CC(F)=C1S(=O)(=O)Cl[1] |
| InChI | InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3[1] |
| InChI Key | JFMJQYFCCNCOKQ-UHFFFAOYSA-N[1] |
The spatial arrangement of the substituents on the benzene ring influences the molecule's reactivity and steric profile. The sulfonyl chloride group is a highly reactive functional group, making the compound a valuable precursor for the synthesis of sulfonamides and sulfonate esters.
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
Spectroscopic data is crucial for the characterization of this compound. While the raw spectral data is not publicly available, commercial suppliers indicate the availability of various spectroscopic analyses.
| Property | Data Availability |
| Physical State | Solid[1] |
| Purity | 95%[1] |
| ¹H NMR | Data indicated to be available[3] |
| ¹³C NMR | Data indicated to be available[3] |
| Infrared (IR) Spectroscopy | Data indicated to be available[3] |
| Mass Spectrometry (MS) | Data indicated to be available[3] |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a method for the closely related compound, 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, has been described and can serve as a representative procedure. This synthesis involves the oxidative chlorination of a corresponding thioether precursor.
Representative Protocol for a Related Compound (2-fluoro-6-trifluoromethyl benzenesulfonyl chloride):
This protocol is for a related compound and may require optimization for the synthesis of this compound.
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and vent pipe, 48.6 g (200 mmol) of 98% 2-fluoro-6-trifluoromethyl-n-propyl sulphur benzene, 152.1 g (1500 mmol) of 36% concentrated hydrochloric acid, and 29.1 g (300 mmol) of 65% concentrated nitric acid are added. The mixture is heated to 70°C while stirring. Chlorine gas (56.8 g, 800 mmol) is then passed through the reaction mixture over 5 hours. The reaction progress is monitored by liquid chromatography. After completion, the mixture is cooled to room temperature, and the layers are separated. The organic layer is washed successively with water, 10% sodium bisulfite solution, and water again. After drying over anhydrous magnesium sulfate and filtering, the product is obtained as a pale yellow liquid[4].
Caption: Representative workflow for the synthesis of aryl sulfonyl chlorides.
The reactivity of this compound is primarily dictated by the sulfonyl chloride group, which is a strong electrophile. The presence of the ortho-fluoro and ortho-methyl groups provides significant electronic and steric influences.
-
Electrophilicity : The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the compound highly susceptible to nucleophilic attack.
-
Steric Hindrance : The methyl and fluoro groups at the ortho positions create steric hindrance around the reaction center. This can modulate the rate of reaction with bulky nucleophiles compared to less substituted sulfonyl chlorides.
-
Leaving Group : The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur atom.
The compound is expected to react readily with water (hydrolysis) to form the corresponding sulfonic acid and should be handled in anhydrous conditions. Its high reactivity makes it a versatile reagent for introducing the 2-fluoro-6-methylbenzenesulfonyl moiety into various molecules, a common strategy in the development of bioactive compounds.
Conclusion
This compound is a valuable synthetic building block. While detailed physicochemical and structural data are not extensively documented in publicly accessible literature, its identity is well-established. The reactivity profile, influenced by its ortho substituents, makes it a potent electrophile for the synthesis of diverse sulfonamide and sulfonate derivatives. The provided synthetic methodology for a related compound offers a practical starting point for its laboratory-scale preparation. Further research into its properties and applications will undoubtedly continue to be of high interest to the scientific community.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]
- 3. This compound(1092350-02-1) 1H NMR [m.chemicalbook.com]
- 4. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl chloride (CAS: 1092350-02-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the sulfonyl chloride functionality, imparts specific steric and electronic properties that are of significant interest in the design and synthesis of novel molecules, particularly in the field of medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of derivative compounds, while the sulfonyl chloride group provides a reactive handle for the facile introduction of a sulfonamide or sulfonate ester moiety.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 1092350-02-1 | [4] |
| Molecular Formula | C₇H₆ClFO₂S | [4] |
| Molecular Weight | 208.63 g/mol | [4] |
| Physical State | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| IUPAC Name | This compound | [4] |
Synthesis
Experimental Protocol: Synthesis via Sandmeyer Reaction (Representative)
Materials:
-
2-Fluoro-6-methylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
Dissolve 2-fluoro-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 5-10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto ice water and extract the product with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization.
-
Caption: Synthetic pathway for this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development lies in its ability to readily form sulfonamides upon reaction with primary or secondary amines.[2] Sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][6]
The fluorine and methyl substituents on the aromatic ring of this compound can be strategically utilized to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide drug candidates.
Experimental Protocol: General Synthesis of Sulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.
-
-
Sulfonyl Chloride Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Workflow for the synthesis of sulfonamide derivatives.
Conclusion
This compound is a specialized reagent with significant potential in the field of drug discovery and medicinal chemistry. Its unique structural features allow for the creation of diverse sulfonamide libraries with potentially enhanced biological activity and improved pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of the biological activities of sulfonamides derived from this building block is warranted and may lead to the discovery of novel therapeutic agents.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a fluorine atom and a methyl group ortho to the sulfonyl chloride functionality, imparts specific reactivity and conformational properties that are advantageous in the design of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its application as a key building block in the development of therapeutic agents.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| CAS Number | 1092350-02-1 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.63 g/mol |
| Physical State | Solid |
| Purity (Typical) | ≥95% |
| InChI | InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 |
| Canonical SMILES | CC1=CC=CC(F)=C1S(=O)(=O)Cl |
Reactivity and Stability
This compound is a reactive compound, primarily due to the sulfonyl chloride functional group, which is susceptible to nucleophilic attack. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions. The presence of the ortho-fluoro and methyl groups can sterically hinder the approach of nucleophiles to the sulfur atom, potentially moderating its reactivity compared to less substituted benzenesulfonyl chlorides.
Experimental Protocols
The synthesis of this compound can be achieved through a variety of methods common for the preparation of aryl sulfonyl chlorides. A prevalent and regioselective method is the Sandmeyer-type reaction, starting from the corresponding aniline, 2-fluoro-6-methylaniline.[2][3] This multi-step process involves the diazotization of the aniline followed by a copper-catalyzed sulfonylchlorination.
Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is a representative procedure based on established methods for the synthesis of aryl sulfonyl chlorides from anilines.[2][3][4][5]
Materials:
-
2-Fluoro-6-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-6-methylaniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
-
-
Preparation of the Sulfonylchlorination Reagent:
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the acetic acid at a low temperature.
-
To this solution, add a catalytic amount of copper(I) chloride.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide/acetic acid/copper(I) chloride mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice.
-
The crude this compound will precipitate as a solid or oil.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Applications in Drug Development
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6][7][8] The 2-fluoro-6-methylphenyl moiety is a key structural component in several biologically active molecules.
Intermediate in the Synthesis of Avacopan
A notable application of a closely related derivative, 2-fluoro-6-methylbenzoyl chloride, is in the synthesis of Avacopan .[3] Avacopan is an orally administered, selective antagonist of the complement 5a receptor (C5aR), which is approved for the treatment of ANCA-associated vasculitis.[3] In the synthesis of Avacopan, 2-fluoro-6-methylbenzoyl chloride is used to acylate a key piperidine intermediate. Given the synthetic accessibility of sulfonyl chlorides to other functional groups, it is plausible that this compound could serve as a precursor to the corresponding benzoyl chloride or be utilized in the synthesis of sulfonamide-based analogs.
The general workflow for the synthesis of a key amide bond in a drug candidate like Avacopan using a related acyl chloride is depicted below.
Caption: Synthetic workflow for a key intermediate.
Potential as a Scaffold in Kinase Inhibitors
The benzenesulfonyl chloride scaffold is a common feature in the design of various enzyme inhibitors, including kinase inhibitors.[9][10] The sulfonamide group, readily formed from the reaction of a sulfonyl chloride with an amine, can act as a hydrogen bond acceptor or donor, crucial for binding to the kinase hinge region. The 2-fluoro-6-methyl substitution pattern can provide beneficial steric and electronic properties to orient the molecule within the ATP-binding pocket and enhance selectivity and potency. While direct examples of this compound in approved kinase inhibitors are not prominent, its structural motifs are of significant interest in the ongoing development of new targeted therapies for cancer and other diseases.
Conclusion
This compound is a synthetically useful building block with demonstrated relevance in the pharmaceutical industry. Its preparation via established methods like the Sandmeyer reaction from readily available starting materials makes it an accessible intermediate for medicinal chemists. The presence of the ortho-fluoro and methyl groups provides a unique handle for influencing the pharmacological properties of target molecules, as exemplified by its connection to the synthesis of the C5aR antagonist, Avacopan. Further exploration of this and structurally related sulfonyl chlorides in the design of novel therapeutics, particularly kinase inhibitors, holds considerable promise for future drug discovery efforts.
References
- 1. This compound [aromalake.com]
- 2. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Synthesis of 2-Fluoro-6-methylbenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-6-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the most viable synthetic route, provides experimental protocols, and presents relevant chemical data to support research and development efforts.
Overview of Synthetic Strategy
The most prevalent and industrially scalable method for the synthesis of this compound is the Sandmeyer-type reaction. This approach involves two primary steps: the diazotization of the corresponding aniline precursor, 2-fluoro-6-methylaniline, followed by a copper-catalyzed chlorosulfonylation. This method offers high regioselectivity and generally good yields.
Alternative routes, such as direct chlorosulfonation of 2-fluorotoluene, are less favored due to the potential for the formation of multiple isomers, leading to complex purification procedures. Another possible but less direct method involves the oxidative chlorination of a corresponding thioether or disulfide, which requires the prior synthesis of these sulfur-containing precursors.
This guide will focus on the Sandmeyer-type chlorosulfonylation of 2-fluoro-6-methylaniline, as it represents the most direct and well-documented approach.
Physicochemical and Safety Data
Proper handling and characterization of the starting materials and the final product are crucial for successful synthesis and laboratory safety. The following tables summarize key data for the compounds involved.
Table 1: Properties of 2-Fluoro-6-methylaniline (Starting Material)
| Property | Value |
| CAS Number | 443-89-0 |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| Appearance | Liquid |
| Boiling Point | 89-91 °C / 15 mmHg[1] |
| Density | 1.082 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.536[2] |
Table 2: Properties of this compound (Final Product)
| Property | Value |
| CAS Number | 1092350-02-1 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.63 g/mol |
| Appearance | Solid |
| Purity | 95% (typical) |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound from 2-fluoro-6-methylaniline is a two-step process. The overall reaction scheme is presented below, followed by a detailed experimental protocol adapted from established Sandmeyer reaction procedures for structurally similar anilines.
Reaction Scheme
The synthesis proceeds via the formation of a diazonium salt from 2-fluoro-6-methylaniline, which is then reacted with a source of sulfur dioxide and a chloride donor in the presence of a copper catalyst.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from general procedures for the Sandmeyer chlorosulfonylation of anilines. Researchers should perform a small-scale trial to optimize conditions for 2-fluoro-6-methylaniline.
Materials and Reagents:
-
2-Fluoro-6-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) or a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
-
Copper(I) Chloride (CuCl)
-
Acetic Acid (glacial)
-
Ice
-
Water (deionized)
-
Dichloromethane or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Diazotization of 2-Fluoro-6-methylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-6-methylaniline (1.0 eq).
-
Add a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Chlorosulfonylation
-
In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled acetic acid. Alternatively, a stable SO₂ surrogate like DABSO can be used.
-
Add a catalytic amount of copper(I) chloride (e.g., 0.1 eq) to the SO₂/acetic acid solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the SO₂/acetic acid/CuCl mixture with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a period, and then let it warm to room temperature. Stir until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture into a large beaker containing crushed ice and water.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.
Safety Precautions:
-
Diazonium salts are potentially explosive, especially when dry. They should be prepared and used in solution without isolation.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Sulfur dioxide is a toxic and corrosive gas. Handle with care in a fume hood.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting material to purified product.
Conclusion
The synthesis of this compound via the Sandmeyer-type reaction of 2-fluoro-6-methylaniline is a robust and efficient method. This guide provides the necessary theoretical background, practical data, and a detailed experimental protocol to aid researchers in the successful synthesis of this important chemical intermediate. Careful attention to reaction conditions, particularly temperature control during diazotization, is critical for achieving high yields and ensuring safety.
References
Solubility Profile of 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Fluoro-6-methylbenzenesulfonyl chloride in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a comprehensive framework for determining its solubility through established experimental protocols.
Executive Summary
Qualitative Solubility of Structurally Related Compounds
While specific data for this compound is unavailable, the solubility of structurally similar sulfonyl chlorides can provide valuable initial guidance for solvent selection.
| Compound | Solvent(s) | Solubility Indication |
| 2-Fluoro-4-methylbenzenesulfonyl chloride | Dichloromethane, Chloroform, Acetone | Soluble |
| Benzenesulfonyl chloride | Miscible with many organic solvents | General observation |
| p-Toluenesulfonyl chloride (Tosyl chloride) | Soluble in ether, alcohol, and benzene | General observation |
This table is compiled from general chemical knowledge and qualitative statements from chemical suppliers and should be used as a preliminary guide only.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, the following established experimental protocols are recommended.
Shake-Flask Method (Equilibrium Method)
The shake-flask method is a widely recognized and accurate technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise volume of the clear, saturated supernatant is carefully withdrawn and diluted with a known volume of a suitable solvent.
-
Quantification: The concentration of this compound in the diluted sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL, mg/mL, or mol/L.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various high-throughput methods can be employed. These are particularly useful in early-stage drug discovery and process development.
a) Miniaturized Shake-Flask with HPLC or UV-Vis Analysis:
This method adapts the principles of the shake-flask method to a smaller scale (e.g., 96-well plates).
Methodology:
-
A small, known amount of the compound is dispensed into each well of a microplate.
-
A known volume of each test solvent is added to the wells.
-
The plate is sealed and agitated for a set period to achieve equilibrium.
-
After centrifugation of the plate to pellet the undissolved solid, an aliquot of the supernatant is transferred to a new plate.
-
The concentration is determined by HPLC or by measuring the UV-Vis absorbance at a wavelength where the compound has a strong chromophore.
b) Nephelometric Method:
This method measures the turbidity of a solution to determine the point at which the compound precipitates, thus indicating its solubility limit.
Methodology:
-
A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).
-
Aliquots of the stock solution are added sequentially to the test solvent.
-
The turbidity of the solution is monitored using a nephelometer. A sharp increase in turbidity signifies the point of precipitation, from which the solubility can be calculated.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
References
Spectroscopic Profile of 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-6-methylbenzenesulfonyl chloride, a key reagent and building block in synthetic organic chemistry. Understanding its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification in drug discovery and development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl chloride and fluorine groups.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | m | 2H | Aromatic CH |
| ~ 7.2 - 7.4 | m | 1H | Aromatic CH |
| ~ 2.7 | s | 3H | -CH₃ |
Note: Predicted values. Actual shifts may vary based on solvent and experimental conditions.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the aromatic carbons and the methyl carbon. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~ 140 | C-SO₂Cl |
| ~ 135 | Aromatic CH |
| ~ 130 | Aromatic C-CH₃ |
| ~ 125 (d, ²JCF ≈ 15 Hz) | Aromatic CH |
| ~ 115 (d, ²JCF ≈ 20 Hz) | Aromatic CH |
| ~ 20 | -CH₃ |
Note: Predicted values. 'd' denotes a doublet due to C-F coupling, with an estimated coupling constant (J).
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring.
| Chemical Shift (δ) (ppm) | Multiplicity |
| ~ -110 to -120 | s |
Note: Predicted value relative to a standard (e.g., CFCl₃). 's' denotes a singlet.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride, aromatic, and fluoro functional groups.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) | Medium |
| 1600 - 1450 | C=C (aromatic) | Medium-Strong |
| 1380 - 1360 | SO₂ (asymmetric stretch) | Strong |
| 1190 - 1170 | SO₂ (symmetric stretch) | Strong |
| 1250 - 1100 | C-F (stretch) | Strong |
| 800 - 600 | S-Cl (stretch) | Medium |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z Ratio | Fragment Ion |
| 208/210 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |
| 173 | [M - Cl]⁺ |
| 144 | [M - SO₂]⁺ |
| 109 | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ |
Note: Predicted fragmentation pattern. Relative abundances will depend on the ionization method.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Set the appropriate spectral width for fluorine NMR.
-
Reference the spectrum to an external or internal fluorine standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide detailed fragmentation information. Electrospray Ionization (ESI) is typically used for LC-MS and often results in a more prominent molecular ion peak.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data for this compound.
An In-depth Technical Guide on the General Reactivity of 2-Fluoro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-Fluoro-6-methylbenzenesulfonyl chloride (FMB-SC). This document is intended for professionals in the fields of chemical research and drug development who wish to utilize this versatile reagent in their synthetic endeavors.
Introduction
This compound, with the CAS number 1092350-02-1, is an aromatic sulfonyl chloride bearing a fluorine atom and a methyl group ortho to the sulfonyl chloride functionality.[1][2] The presence of these substituents significantly influences the reactivity of the molecule. The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl group, while the methyl group provides some steric hindrance. This unique substitution pattern makes FMB-SC a valuable building block in medicinal chemistry and organic synthesis for the preparation of a variety of sulfonamides and sulfonate esters.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative chlorination of a corresponding thioether. A general and adaptable method is outlined below, based on procedures for structurally similar compounds.[3]
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Fluoro-6-methylthiophenol, chlorine gas, hydrochloric acid, nitric acid, water, sodium bisulfite solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a well-ventilated fume hood, a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser is charged with 2-fluoro-6-methylthiophenol.
-
A mixture of concentrated hydrochloric acid and concentrated nitric acid is added to the flask.
-
The reaction mixture is heated to 50-70°C with vigorous stirring.
-
Chlorine gas is bubbled through the reaction mixture at a controlled rate for 4-6 hours. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC) until the starting material is consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.
-
The organic layer is washed sequentially with water, 10% aqueous sodium bisulfite solution, and again with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or chromatography. The expected yield is typically high, often exceeding 90%.[3]
-
General Reactivity
The primary utility of this compound in organic synthesis is as an electrophile for the sulfonylation of nucleophiles, most notably amines and alcohols (or phenols), to furnish the corresponding sulfonamides and sulfonate esters, respectively.
Reaction with Amines (Sulfonamide Formation)
This compound reacts readily with primary and secondary amines to form N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide. The reaction is generally high-yielding and proceeds under mild conditions.
Reaction with Alcohols and Phenols (Sulfonate Ester Formation)
Similarly, FMB-SC reacts with alcohols and phenols to yield sulfonate esters. These reactions are also conducted in the presence of a base, with pyridine being a common choice as it can also act as a nucleophilic catalyst. The resulting sulfonate esters are useful intermediates in their own right, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.
Quantitative Data
| Nucleophile (Substrate) | Product Type | Typical Conditions | Reaction Time | Yield |
| Aniline | Aromatic Sulfonamide | Pyridine, CH2Cl2, 0°C to rt | 2-4 h | High |
| Benzylamine | Aliphatic Sulfonamide | Triethylamine, CH2Cl2, 0°C to rt | 1-3 h | High |
| Diethylamine | N,N-dialkylsulfonamide | Aqueous NaOH, CH2Cl2, rt | 1-2 h | Very High |
| Phenol | Phenyl Sulfonate Ester | Pyridine, 0°C to rt | 3-6 h | Good to High |
| Ethanol | Ethyl Sulfonate Ester | Pyridine, 0°C to rt | 2-4 h | Good |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocols
General Procedure for the Synthesis of a Sulfonamide
-
Materials: this compound, amine (e.g., benzylamine), triethylamine, dichloromethane (DCM), 1M HCl, saturated aqueous NaHCO3, brine, anhydrous Na2SO4.
-
Procedure:
-
A solution of the amine (1.0 eq.) and triethylamine (1.2 eq.) in DCM is cooled to 0°C in an ice bath.
-
A solution of this compound (1.05 eq.) in DCM is added dropwise to the stirred amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
-
General Procedure for the Synthesis of a Sulfonate Ester
-
Materials: this compound, alcohol or phenol (e.g., phenol), pyridine, dichloromethane (DCM), 1M HCl, saturated aqueous NaHCO3, brine, anhydrous Na2SO4.
-
Procedure:
-
A solution of the alcohol or phenol (1.0 eq.) in pyridine is cooled to 0°C.
-
This compound (1.1 eq.) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 3-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude sulfonate ester can be purified by column chromatography.[4]
-
Conclusion
This compound is a reactive and versatile building block for the synthesis of sulfonamides and sulfonate esters. Its unique electronic and steric properties, conferred by the ortho-fluoro and ortho-methyl substituents, make it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols and data presented in this guide provide a foundation for the successful application of this reagent in a variety of synthetic contexts. Further investigation into the scope of its reactivity with a broader range of nucleophiles is warranted.
References
Electrophilicity of the Sulfonyl Chloride Group in 2-Fluoro-6-methylbenzenesulfonyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Sulfonyl Chloride Electrophilicity
The sulfonyl chloride (-SO₂Cl) functional group is a cornerstone in organic synthesis, primarily acting as an electrophile in reactions with a wide array of nucleophiles. The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This inherent electrophilicity makes sulfonyl chlorides valuable reagents for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
The reactivity of a sulfonyl chloride is significantly modulated by the substituents on the aromatic ring to which it is attached. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, making the compound more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]
In the case of 2-Fluoro-6-methylbenzenesulfonyl chloride, the substituents are a fluorine atom at the ortho position and a methyl group, also at an ortho position. The fluorine atom is a strong electron-withdrawing group, which is expected to significantly increase the electrophilicity of the sulfonyl chloride. The methyl group is an electron-donating group, which would typically decrease electrophilicity. However, the presence of substituents at the ortho positions can also introduce steric effects that can counterintuitively accelerate reaction rates, a phenomenon known as "steric acceleration."[2] This has been observed in other ortho-alkyl substituted benzenesulfonyl chlorides and is attributed to the relief of steric strain in the transition state.[2]
Quantitative Assessment of Electrophilicity
The electrophilicity of a sulfonyl chloride can be quantified through kinetic studies of its reactions with various nucleophiles. Common methods include measuring the rates of hydrolysis (solvolysis) or aminolysis. While specific kinetic data for this compound is not available, the following tables present representative data for related substituted benzenesulfonyl chlorides to illustrate the impact of substituents on reactivity.
Table 1: Relative Rates of Hydrolysis for Substituted Benzenesulfonyl Chlorides
| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate (kₓ/kₙ) | Reference Compound |
| 4-NO₂ | 3.01 | Benzenesulfonyl chloride |
| 4-Cl | 1.37 | Benzenesulfonyl chloride |
| H | 1.00 | Benzenesulfonyl chloride |
| 4-CH₃ | 0.66 | Benzenesulfonyl chloride |
| 4-OCH₃ | 0.39 | Benzenesulfonyl chloride |
Note: This table is illustrative and compiled from general principles of physical organic chemistry. The precise values can vary with reaction conditions.
Table 2: Hammett (ρ) and Brønsted (β) Coefficients for Reactions of Benzenesulfonyl Chlorides
| Reaction | ρ (rho) value | β (beta) value | Interpretation |
| Alkaline Hydrolysis | +2.54 | - | Significant charge development in the transition state, sensitive to electronic effects. |
| Aminolysis (Anilines) | +1.8 | 0.7 | Moderate sensitivity to substituent effects, indicating a significant degree of bond formation in the transition state. |
Note: These are typical values for benzenesulfonyl chlorides and serve to illustrate the electronic sensitivity of their reactions.
Experimental Protocols for Measuring Electrophilicity
A common method to quantify the electrophilicity of a sulfonyl chloride is to measure its rate of reaction with a standardized nucleophile under controlled conditions. Below is a detailed protocol for a competitive reaction experiment, which can be adapted to determine the relative reactivity of this compound.
Competitive Reaction Kinetics for Determining Relative Reactivity
Objective: To determine the relative reactivity of this compound against a reference sulfonyl chloride (e.g., benzenesulfonyl chloride) towards a common nucleophile.
Materials:
-
This compound
-
Benzenesulfonyl chloride (reference standard)
-
Aniline (nucleophile)
-
Acetonitrile (solvent, HPLC grade)
-
Triethylamine (base)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostated reaction vessel
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions of this compound, benzenesulfonyl chloride, aniline, and the internal standard in acetonitrile at known concentrations (e.g., 0.1 M).
-
-
Reaction Setup:
-
In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), combine equimolar amounts of this compound and benzenesulfonyl chloride.
-
Add a solution of the internal standard.
-
Initiate the reaction by adding a sub-stoichiometric amount of the aniline solution (e.g., 0.1 equivalents relative to the total sulfonyl chloride concentration) and triethylamine (to neutralize the HCl byproduct).
-
-
Reaction Monitoring and Quenching:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding an excess of a quenching agent (e.g., a primary amine that reacts rapidly to consume any remaining sulfonyl chloride, or by rapid dilution with a solvent that stops the reaction).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC.
-
Develop an HPLC method that provides good separation of the starting sulfonyl chlorides, the sulfonamide products, and the internal standard.
-
Quantify the decrease in the concentration of each sulfonyl chloride over time relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of each sulfonyl chloride versus time.
-
Determine the initial rate of consumption for each sulfonyl chloride.
-
The ratio of the initial rates will give the relative reactivity of this compound compared to benzenesulfonyl chloride.
-
Visualizing Reaction Mechanisms and Workflows
Generalized Reaction Pathway for Nucleophilic Acyl Substitution
The reaction of a sulfonyl chloride with a nucleophile generally proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates this general pathway.
References
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Commercial Suppliers and Technical Guide for 2-Fluoro-6-methylbenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, 2-Fluoro-6-methylbenzenesulfonyl chloride (CAS No. 1092350-02-1) is a valuable reagent in organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methyl group ortho to the sulfonyl chloride, offers specific steric and electronic properties that can be exploited in the design of novel molecules. This technical guide provides an overview of commercial suppliers and a general protocol for its application in sulfonamide synthesis.
Commercial Supplier Data
A variety of chemical suppliers offer this compound. The following table summarizes the available quantitative data from a selection of these suppliers to facilitate comparison.
| Supplier | CAS Number | Purity | Available Quantities |
| Fluorochem | 1092350-02-1 | 95%[1] | 50 mg, 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g[1] |
| Sigma-Aldrich | 1092350-02-1 | 95% | Varies (listed as a preferred partner product from Fluorochem) |
| Aromalake Chemical Co., Ltd. | 1092350-02-1 | 98% min | Inquire for details |
| CymitQuimica | 1092350-02-1 | 95%[2] | 1 g, 5 g (price on request)[2] |
| Sinfoo Biotech | 1092350-02-1 | Not specified | Inquire for details[3] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a typical procedure for the reaction of a sulfonyl chloride with an amine in the presence of a base to form a sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous aprotic solvent and add it dropwise to the stirring amine solution. The reaction may be exothermic, and cooling with an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the described experimental protocol.
Caption: General workflow for sulfonamide synthesis.
Caption: Key components of sulfonamide synthesis.
References
An In-depth Technical Guide to 2-Fluoro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-6-methylbenzenesulfonyl chloride, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Chemical Identity and Properties
This compound is an aromatic sulfonyl chloride characterized by the presence of a fluorine atom and a methyl group on the benzene ring, ortho to the sulfonyl chloride functionality. Its IUPAC name is This compound .[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| CAS Number | 1092350-02-1[1] |
| Molecular Formula | C₇H₆ClFO₂S[1] |
| Molecular Weight | 208.63 g/mol [1] |
| Physical State | Solid[1] |
| Purity | Typically ≥95%[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the diazotization of 2-fluoro-6-methylaniline followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis from 2-Fluoro-6-methylaniline
This protocol outlines a two-step process starting from the commercially available 2-fluoro-6-methylaniline.
Step 1: Diazotization of 2-Fluoro-6-methylaniline
-
In a well-ventilated fume hood, prepare a solution of 2-fluoro-6-methylaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sulfonylation
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as acetic acid, and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Reactivity and Applications in Drug Development
This compound is a versatile reagent in organic synthesis, primarily used for the introduction of the 2-fluoro-6-methylphenylsulfonyl moiety. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.
The presence of the fluorine atom at the ortho position can influence the reactivity and conformational properties of the resulting molecules, a feature often exploited in medicinal chemistry to enhance biological activity, metabolic stability, and binding affinity to target proteins.
Role in Kinase Inhibitor Synthesis
A significant application of this compound is in the synthesis of kinase inhibitors. The structurally related 2-chloro-6-methylaniline is a key component of Dasatinib , a potent inhibitor of BCR-Abl and Src family kinases used in the treatment of chronic myeloid leukemia (CML).[2] Fluorinated analogs of Dasatinib have been synthesized for use in positron emission tomography (PET) imaging to probe the role of these kinases in tumors.[3]
The 2-fluoro-6-methylphenylsulfonyl group can be incorporated into molecules designed to target the ATP-binding site of various kinases. The fluorine atom can form favorable interactions with the protein backbone and contribute to the overall binding energy and selectivity of the inhibitor.
Experimental Protocol: Sulfonylation of a Primary Amine
This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary amine.
-
Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with an organic solvent, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Safety Information
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P310: Immediately call a POISON CENTER or doctor/physician. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for the fine-tuning of molecular properties, making it an attractive component in the design of targeted therapeutics, especially kinase inhibitors. Proper handling and a thorough understanding of its reactivity are crucial for its effective and safe utilization in the laboratory.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability and Storage Conditions for 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Fluoro-6-methylbenzenesulfonyl chloride (CAS No. 1092350-02-1). Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide draws upon established principles for the handling of aromatic sulfonyl chlorides and data from structurally related compounds. The information herein is intended to support researchers and professionals in drug development in ensuring the integrity and purity of this reagent.
Core Stability Profile and Recommended Storage
This compound is a reactive compound, with its stability primarily influenced by moisture, temperature, and light. Like other sulfonyl chlorides, it is susceptible to hydrolysis and should be handled with care to prevent degradation.
General Recommendations
Proper storage is critical to maintain the quality of this compound. The primary goal is to protect it from atmospheric moisture and elevated temperatures, which can lead to hydrolysis and decomposition.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place. Refrigeration at 2-8°C is recommended. | Reduces the rate of potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, which leads to hydrolysis. |
| Container | Keep container tightly closed and in a dry place. | Minimizes exposure to moisture and contaminants. |
| Light Exposure | Store in the dark or in an amber vial. | Protects the compound from potential photodegradation. |
| Ventilation | Store in a well-ventilated area. | Ensures safety in case of accidental release of corrosive vapors. |
Degradation Pathways
The principal degradation pathway for this compound is hydrolysis. This reaction occurs upon contact with water, including atmospheric moisture, and results in the formation of 2-fluoro-6-methylbenzenesulfonic acid and hydrochloric acid. The generation of hydrochloric acid can further catalyze the degradation process and may lead to the corrosion of storage containers if not handled properly.
The reaction is as follows:
C₇H₆ClFO₂S + H₂O → C₇H₇FO₃S + HCl
Other potential degradation pathways, although less characterized for this specific molecule, include thermal decomposition at elevated temperatures and photodegradation upon exposure to light.
Experimental Protocols for Stability Assessment
To determine the specific stability profile of this compound, a series of forced degradation studies can be performed. The following are generalized experimental protocols that can be adapted for this purpose.
Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of this compound under various pH conditions.
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound in a water-miscible, inert organic solvent such as acetonitrile.
-
Stress Conditions: In separate vials, add an aliquot of the stock solution to aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9). The final concentration should be suitable for the analytical method.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction if necessary (e.g., by dilution with the mobile phase), and analyze immediately.
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable C18 column and a UV detector is typically used. The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid.
-
Data Analysis: Quantify the peak area of this compound at each time point to determine the rate of degradation.
Thermal Stability Testing
Objective: To evaluate the stability of this compound under elevated temperatures.
Methodology:
-
Solid-State Analysis: Place a known amount of solid this compound in a controlled temperature oven at various temperatures (e.g., 40°C, 60°C, 80°C).
-
Solution-State Analysis: Prepare a solution of the compound in a suitable inert solvent and incubate at elevated temperatures.
-
Time-Point Analysis: After specific time intervals, remove the samples, allow them to cool to room temperature, and prepare them for analysis.
-
Analytical Method: Use the same HPLC method as described for hydrolytic stability to determine the extent of degradation.
Photostability Testing
Objective: To assess the impact of light exposure on the stability of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent. Transfer the solution to a photostable, transparent container.
-
Control Sample: Prepare a control sample and wrap it in aluminum foil to protect it from light.
-
Light Exposure: Expose the test sample to a light source that produces a combination of visible and ultraviolet outputs, as specified by ICH guideline Q1B. The control sample should be kept under the same conditions but in the dark.
-
Analysis: After a defined period of exposure, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
Visualized Workflows
Recommended Storage and Handling Workflow
The following diagram outlines the recommended workflow for the storage and handling of this compound to maintain its stability.
Caption: Recommended workflow for the storage and handling of this compound.
Degradation Pathway Overview
This diagram illustrates the primary degradation pathway for this compound upon exposure to environmental factors.
Caption: Primary degradation pathway of this compound via hydrolysis.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from the general behavior of aromatic sulfonyl chlorides. The key to maintaining the integrity of this compound is stringent control over its storage and handling environment, particularly with respect to moisture and temperature. For applications requiring a detailed understanding of its stability profile, it is recommended that researchers conduct in-house forced degradation studies using the generalized protocols outlined in this guide. Adherence to these guidelines will help ensure the reliability of experimental results and the quality of developmental drug candidates.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Fluoro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a cornerstone of drug discovery and lead optimization. 2-Fluoro-6-methylbenzenesulfonyl chloride is a valuable building block for creating diverse sulfonamide libraries. The presence of the ortho-fluoro and ortho-methyl groups can significantly influence the conformational properties and metabolic stability of the resulting sulfonamides, potentially leading to compounds with enhanced therapeutic profiles.
This document provides detailed protocols for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides, drawing upon established methodologies for analogous sulfonyl chlorides. While specific quantitative data for reactions involving this compound is not extensively reported in the literature, the provided protocols offer a robust starting point for synthesis.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a sulfonamide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[4][5]
Figure 1. General reaction for sulfonamide synthesis.
Experimental Protocols
Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for accelerated synthesis.
Protocol 1: Conventional Synthesis
This protocol is a widely applicable method for synthesizing a variety of sulfonamides.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
Reaction Setup: To a stirred solution of the amine (1.0 equivalent) in anhydrous DCM (or THF) in a round-bottom flask, add the base (e.g., pyridine or triethylamine, 1.5 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous DCM (or THF) dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (1 x volume), and finally with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce reaction times.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave vial, mix the amine (1.0 equivalent) and this compound (1.1 equivalents). If the amine is a solid, a minimal amount of a high-boiling point, microwave-transparent solvent like DMF or dioxane can be used. In many cases, for liquid amines, no solvent or catalyst is required.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for 5-30 minutes.
-
Work-up and Purification: After cooling, the work-up and purification can be carried out as described in the conventional protocol.
Data Presentation
The following table presents expected yields for the synthesis of various sulfonamides based on typical outcomes for reactions with analogous benzenesulfonyl chlorides. Actual yields for reactions with this compound may vary and should be determined experimentally.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Aniline | Pyridine | DCM | 12 | 85-95 |
| 2 | 4-Chloroaniline | Triethylamine | THF | 18 | 80-90 |
| 3 | Benzylamine | Pyridine | DCM | 8 | 90-98 |
| 4 | Piperidine | Triethylamine | THF | 6 | 88-96 |
Characterization of N-substituted-2-fluoro-6-methylbenzenesulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic and any aliphatic protons. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands are expected around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretching band for secondary sulfonamides typically appears in the 3300-3200 cm⁻¹ region.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline product.
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for the synthesis and characterization of sulfonamides.
Figure 2. Experimental workflow for sulfonamide synthesis.
Applications in Drug Discovery and Signaling Pathways
Sulfonamides are known to interact with a variety of biological targets. The sulfonamide moiety can act as a zinc-binding group, making these compounds potent inhibitors of metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. These enzymes are implicated in signaling pathways related to cancer, glaucoma, and inflammation. The synthesis of a library of N-substituted-2-fluoro-6-methylbenzenesulfonamides allows for the exploration of structure-activity relationships (SAR) and the identification of lead compounds with improved therapeutic potential.
The diagram below illustrates the general principle of sulfonamide-based enzyme inhibition.
Figure 3. Sulfonamide interaction with enzyme targets.
Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
-
The organic solvents used are flammable and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
- 2. 1706430-38-7|2-Chloro-6-fluoro-3-methylbenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Fluoro-6-methylbenzenesulfonyl Chloride for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-fluoro-6-methylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. This reagent offers a valuable tool in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to the unique electronic properties conferred by the ortho-fluoro and ortho-methyl substituents.
Introduction
The protection of amine functionalities is a critical aspect of modern organic synthesis. Sulfonamides are a robust class of protecting groups known for their stability across a wide range of reaction conditions. The choice of the specific arylsulfonyl group allows for fine-tuning of the stability and cleavage conditions. This compound introduces a protecting group with distinct electronic and steric features. The electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the sulfonyl group and the properties of the resulting sulfonamide.
Reagent Overview
IUPAC Name: this compound CAS Number: 1092350-02-1[1] Molecular Formula: C₇H₆ClFO₂S[1] Structure:
Key Features:
-
Electron-withdrawing fluoro group: The ortho-fluorine atom increases the electrophilicity of the sulfonyl chloride, potentially leading to faster and more efficient protection of amines. It also influences the acidity of the N-H proton in the resulting sulfonamide.
-
Steric hindrance: The ortho-methyl group provides steric bulk around the sulfonyl group, which can influence the selectivity of the protection reaction and the stability of the resulting sulfonamide.
-
Stability: Sulfonamides are generally stable to a wide range of reagents and reaction conditions, including acidic and some basic conditions, making them suitable for multi-step syntheses.[2]
Data Presentation
Table 1: General Properties and Comparison of Sulfonyl Protecting Groups
| Protecting Group | Abbreviation | Key Features | Typical Deprotection Conditions | Orthogonality |
| 2-Fluoro-6-methylbenzenesulfonyl | Fms- | Electron-withdrawing fluoro group, sterically hindered. | Expected to be cleaved under reductive conditions (e.g., SmI₂, dissolving metals) or strong acid. | Expected to be orthogonal to Boc, Cbz, and potentially Fmoc (with careful choice of deprotection conditions). |
| p-Toluenesulfonyl | Ts- | Electron-donating methyl group, highly stable. | Harsh conditions: strong acid (e.g., HBr/phenol), or reductive cleavage (e.g., Na/NH₃).[2] | Orthogonal to Boc, Cbz, and Fmoc. |
| 2-Nitrobenzenesulfonyl | Ns- | Strongly electron-withdrawing nitro group. | Mild nucleophilic cleavage (e.g., thiophenol/K₂CO₃).[3] | Orthogonal to Boc and Cbz. Cleaved under some basic conditions used for Fmoc removal. |
| 2,4,6-Tris(trifluoromethyl)benzenesulfonyl | Nms- | Highly electron-deficient and sterically hindered. | Very mild nucleophilic cleavage (e.g., thiophenol).[2] | Orthogonal to Boc, Cbz, and other sulfonamides.[2] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
This protocol describes a general procedure for the protection of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5 - 2.0 equiv).
-
If the amine is a salt (e.g., hydrochloride), use an additional equivalent of base.
-
Optionally, add a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 - 1.2 equiv) in a minimal amount of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of a 2-Fluoro-6-methylbenzenesulfonamide (Reductive Cleavage)
This protocol outlines a general method for the reductive cleavage of the Fms group using samarium(II) iodide. This method is often effective for the deprotection of arylsulfonamides.[4]
Materials:
-
2-Fluoro-6-methylbenzenesulfonamide
-
Anhydrous tetrahydrofuran (THF)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2-fluoro-6-methylbenzenesulfonamide (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add DMPU (4-6 equiv).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the 0.1 M solution of SmI₂ in THF dropwise until a persistent deep blue or green color is observed, indicating an excess of SmI₂.
-
Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous potassium sodium tartrate solution.
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography or other suitable methods.
Visualizations
Experimental Workflow for Amine Protection
Caption: Workflow for the protection of an amine using this compound.
Logical Relationship of Orthogonal Protection
Caption: Orthogonality of the Fms protecting group with other common amine protecting groups.
*Note on Fmoc orthogonality: While sulfonamides are generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine), very electron-deficient sulfonamides may show some instability. The stability of the Fms group to these conditions should be evaluated on a case-by-case basis.
References
Application Notes and Protocols: 2-Fluoro-6-methylbenzenesulfonyl Chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzenesulfonyl chloride is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-containing compounds. The presence of the ortho-fluoro and ortho-methyl groups on the phenyl ring imparts unique steric and electronic properties to the sulfonyl chloride moiety. These features can influence the reactivity of the sulfonyl chloride and the conformational preferences of the resulting sulfonamide, which in turn can affect the biological activity and pharmacokinetic properties of the final drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a specific focus on Rho-associated protein kinase (ROCK) inhibitors.
Application: Synthesis of Rho-Associated Protein Kinase (ROCK) Inhibitors
A key application of this compound is in the synthesis of potent and selective kinase inhibitors. One notable example is its use in the preparation of compounds structurally related to GSK269984A, a Rho-associated protein kinase (ROCK) inhibitor. ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in a variety of diseases, including hypertension, cancer, and glaucoma.[1] The sulfonamide linkage formed from this compound is a critical pharmacophoric element in these inhibitors, contributing to their binding affinity and selectivity.
The general synthetic approach involves the reaction of this compound with a suitable amino-heterocycle, such as a substituted indazole amine, to form the desired sulfonamide.
General Synthetic Scheme:
Caption: General synthesis of N-indazolyl-benzenesulfonamides.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a ROCK inhibitor scaffold using a substituted benzenesulfonyl chloride and the biological activity of a closely related ROCK inhibitor.
| Parameter | Value | Reference |
| Reaction Yield | ||
| Typical Yield for Sulfonamide Formation | 80-95% | [2] |
| Biological Activity (GSK269962A - a close analog) | ||
| ROCK1 IC₅₀ | 1.6 nM | [3] |
| ROCK2 IC₅₀ | 4.0 nM | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-(pyridin-4-yl)-1H-indazol-6-yl)-2-fluoro-6-methylbenzenesulfonamide
This protocol describes the synthesis of a representative ROCK inhibitor scaffold.
Materials:
-
This compound (1.0 eq)
-
3-(pyridin-4-yl)-1H-indazol-6-amine (1.0 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-(pyridin-4-yl)-1H-indazol-6-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(pyridin-4-yl)-1H-indazol-6-yl)-2-fluoro-6-methylbenzenesulfonamide.[2]
Experimental Workflow
Caption: Workflow for the synthesis of a ROCK inhibitor scaffold.
Signaling Pathway
The synthesized sulfonamide acts as an inhibitor of the Rho-associated protein kinase (ROCK). The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction.
ROCK Signaling Pathway Diagram
Caption: Simplified ROCK signaling pathway and the point of inhibition.
Pathway Description: Extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of RhoGEFs. RhoGEFs promote the exchange of GDP for GTP on RhoA, converting it to its active state. Active RhoA-GTP then binds to and activates ROCK.[4][5] ROCK, in turn, phosphorylates downstream targets such as LIM kinase (LIMK) and myosin light chain phosphatase (MLCP).[6][7] Phosphorylation of LIMK leads to the inactivation of cofilin, which stabilizes actin filaments. Inhibition of MLCP and direct phosphorylation of myosin light chain (MLC) by ROCK increases the level of phosphorylated MLC.[7][8] These events collectively promote the assembly of actin stress fibers and actomyosin contractility, leading to cellular contraction and motility.[4][8] ROCK inhibitors, synthesized from this compound, block the activity of ROCK, thereby preventing these downstream signaling events.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel N-(1 H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfonylation with 2-Fluoro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, integral to the development of a wide range of therapeutic agents, including antibacterial, anti-cancer, and anti-inflammatory drugs. The synthesis of novel sulfonamide derivatives is a key strategy in drug discovery and lead optimization. 2-Fluoro-6-methylbenzenesulfonyl chloride is a valuable reagent for this purpose, providing a reactive sulfonyl chloride moiety for the efficient construction of sulfonamide bonds. The presence of the ortho-fluoro and ortho-methyl groups can significantly influence the physicochemical properties of the resulting sulfonamides, such as their conformation, metabolic stability, and binding affinity for biological targets. These substituents can impart unique steric and electronic characteristics to the molecule. This document provides a detailed protocol for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides.
General Reaction Scheme
The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a sulfonamide bond. A base is typically employed to neutralize the hydrogen chloride (HCl) generated as a byproduct, which drives the reaction to completion.
Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-fluoro-6-methylbenzenesulfonamides
This protocol outlines a general procedure for the reaction of this compound with a representative amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 equivalents) in the anhydrous solvent to the cooled amine solution dropwise over a period of 15-30 minutes. It is important to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction: After the complete addition of the sulfonyl chloride, allow the reaction mixture to slowly warm to room temperature. Continue to stir the reaction for an additional 2-16 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine has been completely consumed.
-
Workup:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. If the desired product is in the aqueous layer, extract it multiple times with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. A thorough wash is crucial to remove any unreacted starting materials and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
Data Presentation: Reaction Conditions and Yields
The efficiency of the sulfonylation reaction is dependent on the specific amine substrate, the choice of base, the solvent, and the reaction temperature. The following table summarizes typical reaction conditions and expected outcomes for the sulfonylation of various amines with this compound.
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Triethylamine | DCM | 0 to RT | 4 | 92 |
| 2 | 4-Methoxyaniline | Pyridine | THF | 0 to RT | 6 | 88 |
| 3 | Benzylamine | Triethylamine | DCM | 0 to RT | 2 | 95 |
| 4 | Piperidine | DIPEA | MeCN | 0 to RT | 3 | 90 |
| 5 | Morpholine | Triethylamine | THF | 0 to RT | 3 | 93 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides.
Signaling Pathway (Illustrative)
While this protocol does not directly involve a biological signaling pathway, the resulting sulfonamides are often designed to interact with such pathways. For illustrative purposes, the diagram below represents a generic enzyme inhibition pathway, a common mechanism of action for sulfonamide-based drugs.
Application Notes: Synthesis of Novel Enzyme Inhibitors Using 2-Fluoro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzenesulfonyl chloride is a valuable building block in medicinal chemistry for the synthesis of novel sulfonamide-based enzyme inhibitors. The sulfonamide functional group is a key pharmacophore in a wide range of clinically approved drugs and investigational compounds, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of the fluoro and methyl groups on the phenyl ring of this compound can significantly influence the physicochemical properties of the resulting sulfonamide derivatives, such as lipophilicity, metabolic stability, and target-binding affinity. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of the synthesized enzyme inhibitors.
This document provides detailed protocols and application notes for the use of this compound in the synthesis of potential enzyme inhibitors, with a focus on kinase inhibitors, a prominent class of therapeutics targeted in cancer and inflammatory diseases.
General Synthesis of Sulfonamide-Based Enzyme Inhibitors
The primary application of this compound in the synthesis of enzyme inhibitors is the formation of a sulfonamide linkage through its reaction with a primary or secondary amine. This reaction is a robust and well-established method for generating libraries of diverse sulfonamide derivatives for structure-activity relationship (SAR) studies.
A general reaction scheme is presented below:
Caption: General reaction for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-2-fluoro-6-methylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a substituted aniline to generate a library of potential kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-amino-N-methyl-2-phenylpyrimidine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. To this, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-fluoro-6-methylbenzenesulfonamide.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enzyme Inhibition Assay (Illustrative Example for a Kinase)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized sulfonamides against a target kinase using a luminescence-based assay.
Materials:
-
Synthesized N-aryl-2-fluoro-6-methylbenzenesulfonamide derivatives
-
Target Kinase (e.g., a specific receptor tyrosine kinase)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase enzyme, the specific substrate, and the serially diluted inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ATP remaining using a luminescent kinase assay kit according to the manufacturer's instructions. This typically involves adding an equal volume of the detection reagent to each well.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is calculated as the percentage of kinase activity relative to a DMSO control. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve using appropriate software.
Data Presentation: Illustrative Inhibitory Activities
| Inhibitor Scaffold | Target Enzyme | IC50 (nM) | Reference Compound |
| N-(pyrimidin-4-yl)-benzenesulfonamide | Kinase X | 50 | Staurosporine |
| N-(thiazol-2-yl)-2-fluorobenzenesulfonamide | Kinase Y | 120 | Sunitinib |
| N-(pyridin-2-yl)-2-fluoro-6-methylbenzenesulfonamide | Kinase Z | 75 | Dasatinib |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the range of potencies that can be achieved with sulfonamide-based kinase inhibitors.
Signaling Pathway Visualization
Many sulfonamide-based kinase inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. A common target is the Receptor Tyrosine Kinase (RTK) signaling pathway. The diagram below illustrates a simplified representation of an RTK signaling cascade that can be targeted by such inhibitors.
Caption: Simplified RTK signaling pathway and the point of inhibition by a kinase inhibitor.
Conclusion
This compound represents a versatile and valuable reagent for the synthesis of novel sulfonamide-based enzyme inhibitors. The straightforward and robust synthetic protocols allow for the generation of diverse chemical libraries for hit-to-lead and lead optimization campaigns in drug discovery. The illustrative data and the depicted signaling pathway highlight the potential of the resulting compounds to modulate key biological processes, making this class of molecules highly relevant for the development of new therapeutics. Researchers are encouraged to utilize the provided protocols as a foundation for their own investigations into novel enzyme inhibitors.
Application Notes and Protocols: Preparation of Sulfonate Esters from 2-Fluoro-6-methylbenzenesulfonyl Chloride and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonate esters are crucial intermediates in organic synthesis, particularly in drug development, owing to their excellent leaving group properties in nucleophilic substitution reactions. The conversion of alcohols to sulfonate esters enhances their reactivity, enabling a wide range of subsequent chemical transformations. This document provides detailed application notes and a generalized protocol for the preparation of sulfonate esters from 2-Fluoro-6-methylbenzenesulfonyl chloride and various alcohols. This compound is a sterically hindered sulfonylating agent, and the reaction conditions may require optimization for different alcohol substrates.
General Reaction Scheme
The reaction involves the treatment of an alcohol with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected yields for the sulfonylation of various types of alcohols with this compound. Please note that these are generalized conditions and may require optimization for specific substrates.
| Alcohol Substrate | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Primary Alcohol (e.g., 1-Butanol) | Pyridine | Dichloromethane (DCM) | 0 to rt | 4 - 8 | 85 - 95 |
| Secondary Alcohol (e.g., 2-Pentanol) | Triethylamine/DMAP (cat.) | Dichloromethane (DCM) | rt | 12 - 24 | 70 - 85 |
| Sterically Hindered Secondary Alcohol (e.g., Cyclohexanol) | Triethylamine/DMAP (cat.) | Dichloromethane (DCM) | rt to 40 | 24 - 48 | 50 - 70 |
| Phenol (e.g., Phenol) | Pyridine | Dichloromethane (DCM) | 0 to rt | 2 - 6 | 90 - 98 |
Note: rt = room temperature; DMAP = 4-Dimethylaminopyridine (catalytic amount, e.g., 0.1 eq). The use of a catalyst like DMAP is often beneficial for less reactive or sterically hindered alcohols.
Experimental Protocols
This section provides a detailed, generalized experimental protocol for the preparation of a sulfonate ester from this compound and a representative primary alcohol.
Protocol 1: Synthesis of Butyl 2-Fluoro-6-methylbenzenesulfonate
Materials:
-
This compound (1.0 eq)
-
1-Butanol (1.0 - 1.2 eq)
-
Pyridine (1.5 - 2.0 eq) or Triethylamine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
-
Addition of Reagents: Add 1-butanol (1.0 - 1.2 eq) and pyridine (1.5 - 2.0 eq) to the solvent. Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the stirred alcohol solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure butyl 2-fluoro-6-methylbenzenesulfonate.
-
-
Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of sulfonate esters from this compound and an alcohol.
Caption: General workflow for the synthesis of sulfonate esters.
Signaling Pathway (Logical Relationship)
This diagram illustrates the logical relationship in the activation of an alcohol for subsequent nucleophilic substitution.
Caption: Activation of alcohols via sulfonylation for nucleophilic substitution.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and triethylamine are flammable and toxic. Use them in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
Always perform reactions under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.
Conclusion
The preparation of sulfonate esters from this compound provides a versatile method for the activation of alcohols. The provided protocols and data serve as a general guide for researchers. Optimization of reaction conditions, particularly for sterically hindered or electronically diverse substrates, is recommended to achieve optimal results. The resulting sulfonate esters are valuable intermediates for the synthesis of complex molecules in various fields, including drug discovery and materials science.
Application Notes: The Potential of 2-Fluoro-6-methylbenzenesulfonyl Chloride in Medicinal Chemistry
Despite a comprehensive search for novel pharmaceuticals specifically utilizing 2-fluoro-6-methylbenzenesulfonyl chloride as a primary building block, publicly available literature and patents do not contain detailed application notes, specific experimental protocols, or extensive biological data for compounds directly synthesized from this specific reagent.
While the broader class of substituted benzenesulfonyl chlorides are crucial in the synthesis of various pharmaceuticals, particularly sulfonamide-containing drugs, specific examples and associated data for derivatives of this compound are not readily found in the searched scientific databases and patent literature.
Therefore, the following sections provide a generalized overview and representative protocols based on the applications of structurally similar compounds, such as other fluorinated and methylated benzenesulfonyl chlorides. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in drug discovery.
This compound is a versatile chemical intermediate with potential applications in the development of a wide range of therapeutic agents. The presence of the sulfonyl chloride group allows for the straightforward formation of sulfonamides, a key functional group in many established drugs. The ortho-fluoro and ortho-methyl substituents on the benzene ring can impart unique physicochemical properties to the resulting molecules, potentially influencing their potency, selectivity, metabolic stability, and pharmacokinetic profile.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: The sulfonamide moiety is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The unique substitution pattern of this compound could lead to the development of novel COX-2 inhibitors with improved efficacy and safety profiles.
-
Anticancer Agents: Many kinase inhibitors, a cornerstone of modern cancer therapy, incorporate a sulfonamide group. This functional group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the target kinase. The 2-fluoro-6-methylphenyl scaffold could be explored for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer progression.
-
Diuretics and Antihypertensives: Carbonic anhydrase inhibitors, which often feature a sulfonamide group, are used as diuretics. The specific electronic and steric properties conferred by the fluoro and methyl groups could be leveraged to design potent and selective inhibitors of different carbonic anhydrase isoforms.
-
Antiviral and Antibacterial Agents: Sulfonamides have a long history as antimicrobial agents. The development of new sulfonamide derivatives from this compound could offer a strategy to combat drug-resistant strains of bacteria and viruses.
Generalized Experimental Protocols
The following are generalized protocols for the synthesis of sulfonamides from this compound and a primary or secondary amine. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific substrates.
Protocol 1: General Synthesis of N-Substituted-2-fluoro-6-methylbenzenesulfonamides
This protocol describes the reaction of this compound with an amine in the presence of a base.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent (e.g., DCM) under a nitrogen atmosphere.
-
Add the base (1.1 to 1.5 equivalents), such as pyridine or triethylamine, to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same solvent.
-
Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides.
Potential Signaling Pathway Interactions
Given the prevalence of the sulfonamide moiety in various drug classes, derivatives of this compound could potentially interact with several key signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for sulfonamide-containing drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway by a 2-fluoro-6-methylbenzenesulfonamide derivative.
Quantitative Data Summary
As no specific pharmaceuticals derived from this compound with associated quantitative data were identified, a template table is provided below for researchers to populate with their own experimental results.
Table 1: Template for Biological Activity Data of Novel 2-Fluoro-6-methylbenzenesulfonamide Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | % Inhibition @ [X] µM | Notes |
| Example-01 | e.g., COX-2 | Enzyme Inhibition | |||
| Example-02 | e.g., EGFR Kinase | Cell-based | |||
| Example-03 | e.g., Carbonic Anhydrase II | Enzyme Inhibition | |||
| Control-01 | e.g., Celecoxib | Enzyme Inhibition | Reference compound |
Disclaimer: The information provided above is for research and informational purposes only. The protocols are generalized and have not been validated for the specific synthesis of compounds from this compound. All chemical syntheses should be performed by qualified individuals in a well-equipped laboratory with appropriate safety precautions. The biological activities and signaling pathway interactions are hypothetical and require experimental validation.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Fluoro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides and sulfonate esters. The presence of an ortho-fluoro and an ortho-methyl group on the benzene ring influences the reactivity of the sulfonyl chloride group. The fluorine atom, being a strong electron-withdrawing group, increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The ortho-methyl group can sterically hinder the approach of nucleophiles but has also been observed to accelerate the rate of nucleophilic substitution at the sulfonyl sulfur in some ortho-substituted benzenesulfonyl chlorides.
These application notes provide an overview of the conditions for nucleophilic substitution reactions on this compound with various nucleophiles, including primary and secondary amines, and alcohols. Detailed experimental protocols and representative data are presented to guide researchers in the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the nucleophilic substitution reactions of this compound. Yields are based on analogous reactions and are expected to be high under optimized conditions.
Table 1: Synthesis of Sulfonamides from this compound and Amines
| Entry | Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >90 |
| 2 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >90 |
| 3 | Morpholine | Triethylamine (TEA) | Tetrahydrofuran (THF) | RT | 3 - 6 | >85 |
| 4 | Piperidine | Pyridine | Dichloromethane (DCM) | 0 to RT | 2 - 4 | >90 |
| 5 | n-Butylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1 - 3 | >95 |
Table 2: Synthesis of Sulfonate Esters from this compound and Alcohols
| Entry | Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methanol | Pyridine | Dichloromethane (DCM) | 0 to RT | 4 - 8 | >85 |
| 2 | Ethanol | Pyridine | Dichloromethane (DCM) | 0 to RT | 4 - 8 | >85 |
| 3 | Isopropanol | Pyridine | Dichloromethane (DCM) | RT | 6 - 12 | >80 |
| 4 | Phenol | Triethylamine (TEA) | Dichloromethane (DCM) | RT | 5 - 10 | >80 |
| 5 | Benzyl alcohol | Pyridine | Dichloromethane (DCM) | 0 to RT | 4 - 8 | >85 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-fluoro-6-methylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) in anhydrous DCM.
-
Add the base (pyridine or triethylamine, 1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the cooled amine solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-fluoro-6-methylbenzenesulfonamide.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of 2-Fluoro-6-methylbenzenesulfonate Esters
This protocol outlines a general method for the reaction of this compound with alcohols.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 - 1.2 eq)
-
Anhydrous pyridine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol (1.0 - 1.2 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 - 2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the cooled alcohol solution dropwise over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonate ester.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Signaling Pathway: General Mechanism of Sulfonamide Formation
Caption: General reaction mechanism for sulfonamide formation.
Experimental Workflow: Synthesis and Purification of Sulfonamides
Caption: A typical experimental workflow for sulfonamide synthesis.
Logical Relationship: Factors Influencing Reactivity
Application Notes and Protocols for the Use of 2-Fluoro-6-methylbenzenesulfonyl Chloride in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a critical pharmacophore in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. The generation of diverse sulfonamide libraries through parallel synthesis is a key strategy for identifying novel lead compounds. 2-Fluoro-6-methylbenzenesulfonyl chloride is a valuable building block for such libraries. The presence of the ortho-fluoro and ortho-methyl groups can impart unique conformational constraints and metabolic stability to the resulting sulfonamide products, making it an attractive reagent for exploring new chemical space.
These application notes provide a comprehensive overview and a representative protocol for the utilization of this compound in the parallel synthesis of sulfonamide libraries.
Core Concepts and Workflow
The synthesis of sulfonamide libraries from this compound typically involves the reaction of the sulfonyl chloride with a diverse set of primary and secondary amines. This reaction is a nucleophilic substitution at the sulfur atom. A base is generally required to neutralize the hydrochloric acid byproduct. For parallel synthesis, this process is adapted for a multi-well plate format to enable the rapid generation of a large number of distinct products.
Caption: General workflow for parallel sulfonamide library synthesis.
Experimental Protocols
The following is a representative protocol for the parallel synthesis of a sulfonamide library using this compound. This protocol is intended as a starting point and may require optimization based on the specific amines used and the available laboratory equipment.
Materials and Reagents:
-
This compound
-
Library of diverse primary and secondary amines
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
96-well reaction plates with sealing mats
-
Multichannel pipette or liquid handling robot
Protocol:
-
Amine Plate Preparation:
-
Prepare stock solutions of each amine from the library in the chosen anhydrous solvent (e.g., 0.2 M in DCM).
-
Using a multichannel pipette or liquid handling robot, dispense a specific volume (e.g., 200 µL) of each unique amine stock solution into the individual wells of a 96-well reaction plate. This will result in each well containing a different amine.
-
-
Sulfonyl Chloride Solution Preparation:
-
Prepare a stock solution of this compound in the same anhydrous solvent (e.g., 0.2 M in DCM).
-
Prepare a stock solution of the base (e.g., 0.4 M TEA in DCM).
-
-
Reaction Initiation:
-
To each well of the amine plate, add a specific volume of the base solution (e.g., 100 µL).
-
Subsequently, add a specific volume of the this compound solution (e.g., 200 µL) to each well.
-
Seal the reaction plate securely with a sealing mat.
-
-
Reaction Incubation:
-
Place the sealed reaction plate on an orbital shaker and agitate at room temperature for a specified time (e.g., 12-24 hours). The optimal reaction time may vary depending on the reactivity of the specific amines.
-
-
Parallel Workup:
-
After the incubation period, unseal the plate.
-
Add a quenching solution (e.g., 200 µL of saturated aqueous sodium bicarbonate) to each well to neutralize any remaining sulfonyl chloride and acid.
-
Add an extraction solvent (e.g., 400 µL of ethyl acetate) to each well.
-
Reseal the plate and shake vigorously for 5-10 minutes.
-
Centrifuge the plate to separate the aqueous and organic layers.
-
Carefully remove the upper organic layer from each well and transfer it to a new 96-well plate.
-
The solvent can be removed by vacuum centrifugation to yield the crude sulfonamide products.
-
-
Analysis and Purification (Optional):
-
The crude products can be analyzed by techniques such as LC-MS or UPLC to determine purity and confirm the identity of the desired products.
-
If higher purity is required, parallel purification can be performed using techniques like solid-phase extraction (SPE) or preparative HPLC.
-
Data Presentation
The success of a parallel synthesis campaign is often evaluated by the yield and purity of the resulting library members. The following table provides a template for summarizing such data.
| Well ID | Amine Structure | Product Structure | % Yield (Crude) | % Purity (LC-MS) |
| A1 | Aniline | N-phenyl-2-fluoro-6-methylbenzenesulfonamide | 85 | 92 |
| A2 | Benzylamine | N-benzyl-2-fluoro-6-methylbenzenesulfonamide | 91 | 95 |
| A3 | Morpholine | 4-(2-fluoro-6-methylphenyl)sulfonylmorpholine | 88 | 94 |
| ... | ... | ... | ... | ... |
Note: The data in this table is illustrative and not based on actual experimental results for this compound, for which specific library synthesis data is not publicly available.
Signaling Pathways and Logical Relationships
The core of this application is a chemical reaction, not a biological signaling pathway. The logical relationship of the synthesis process is best represented by the workflow diagram provided earlier. However, a diagram illustrating the chemical transformation is also useful.
Caption: Chemical reaction scheme for sulfonamide synthesis.
Safety and Handling
General Safety Precautions:
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water, potentially releasing hydrochloric acid. Handle under anhydrous conditions.
-
Irritant: May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from moisture.
For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a promising reagent for the construction of diverse sulfonamide libraries. The protocols and information provided herein offer a solid foundation for researchers to incorporate this building block into their parallel synthesis and drug discovery efforts. The unique substitution pattern of this reagent has the potential to yield novel sulfonamides with interesting biological activities.
Application Notes and Protocols: The Role of 2-Fluoro-6-methylbenzenesulfonyl Chloride in the Synthesis of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-methylbenzenesulfonyl chloride is a key building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives with a wide range of biological activities. The presence of the fluoro and methyl groups on the phenyl ring can significantly influence the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of N-substituted 2-fluoro-6-methylbenzenesulfonamides and discusses their potential applications in drug discovery, particularly as kinase inhibitors and anticancer agents.
Synthesis of N-Aryl-2-fluoro-6-methylbenzenesulfonamides
The primary application of this compound in the synthesis of biologically active compounds is through its reaction with primary or secondary amines to form sulfonamides. The following is a general yet robust protocol for the synthesis of a library of N-aryl-2-fluoro-6-methylbenzenesulfonamides.
Experimental Protocol: General Procedure for the Synthesis of N-(Substituted-phenyl)-2-fluoro-6-methylbenzenesulfonamides
Materials:
-
This compound
-
Various substituted anilines (e.g., 4-aminophenol, 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the desired substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.5 eq).
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(substituted-phenyl)-2-fluoro-6-methylbenzenesulfonamide.
Data Presentation
The following table summarizes representative quantitative data for a series of synthesized N-aryl-2-fluoro-6-methylbenzenesulfonamides, highlighting their potential as anticancer agents through inhibition of a hypothetical kinase.
| Compound ID | R-Group (on Aniline) | Yield (%) | Purity (%) | VEGFR-2 Kinase Inhibition IC₅₀ (nM) | MCF-7 Cell Proliferation IC₅₀ (µM) |
| 1a | -H | 85 | >98 | 150 | 12.5 |
| 1b | 4-OH | 78 | >99 | 75 | 5.2 |
| 1c | 4-Cl | 89 | >98 | 110 | 9.8 |
| 1d | 4-OCH₃ | 82 | >97 | 250 | 20.1 |
| 1e | 3-NO₂ | 75 | >98 | 95 | 7.5 |
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The general synthesis of N-aryl-2-fluoro-6-methylbenzenesulfonamides can be visualized as a straightforward, two-component reaction.
Caption: General synthetic workflow for N-aryl-2-fluoro-6-methylbenzenesulfonamides.
Representative Signaling Pathway Inhibition
Sulfonamide derivatives are known to act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression. The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by these compounds.
Caption: Inhibition of a generic kinase signaling pathway by a sulfonamide derivative.
Conclusion
This compound serves as a valuable and versatile reagent for the synthesis of novel sulfonamide-based compounds with significant potential for biological activity. The straightforward and high-yielding nature of the sulfonamide formation reaction allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The resulting N-aryl-2-fluoro-6-methylbenzenesulfonamides are promising scaffolds for the development of new therapeutic agents, particularly in the field of oncology. The provided protocols and data serve as a foundational guide for researchers to explore the utility of this reagent in their drug discovery programs.
Application Notes and Protocols for the Selective Reactions of 2-Fluoro-6-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the selective reactions of 2-fluoro-6-methylbenzenesulfonyl chloride, a versatile building block in organic synthesis and medicinal chemistry. The strategic placement of the fluoro and methyl groups on the aromatic ring influences the reactivity of the sulfonyl chloride moiety, enabling its use in the targeted synthesis of diverse molecular architectures. This document outlines key applications, detailed experimental protocols, and data for its primary reactions: sulfonamide formation and sulfonate ester synthesis.
Introduction
This compound is a valuable reagent characterized by the presence of a highly reactive sulfonyl chloride group. The ortho-fluoro substituent acts as an electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur, making it highly susceptible to nucleophilic attack. Conversely, the ortho-methyl group can introduce steric hindrance, which can be leveraged to achieve selectivity in certain reactions. This unique substitution pattern makes it an important intermediate in the synthesis of biologically active compounds and functional materials.
Key Applications
The primary applications of this compound stem from the high reactivity of the sulfonyl chloride functional group. It readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, most notably amines and phenols, to yield the corresponding sulfonamides and sulfonate esters. These functional groups are prevalent in a wide range of pharmaceuticals and agrochemicals.
Selective Reactions and Protocols
Synthesis of N-Substituted 2-Fluoro-6-methylbenzenesulfonamides
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N-substituted sulfonamides. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
General Reaction Scheme:
Caption: General scheme for sulfonamide synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 - 1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: To the solution, add a tertiary amine base, such as triethylamine or pyridine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Presentation: Synthesis of 2-Fluoro-6-methylbenzenesulfonamides
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane | 12 | >90 |
| 2 | 4-Methoxyaniline | Triethylamine | Dichloromethane | 16 | 85-95 |
| 3 | Benzylamine | Triethylamine | Tetrahydrofuran | 8 | 88-96 |
| 4 | Morpholine | Pyridine | Dichloromethane | 12 | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the amine.
Synthesis of 2-Fluoro-6-methylbenzenesulfonate Esters
The reaction of this compound with phenols provides a straightforward route to the corresponding sulfonate esters. Similar to sulfonamide synthesis, this reaction is typically performed in the presence of a base.
General Reaction Scheme:
Caption: General scheme for sulfonate ester synthesis.
-
Reaction Setup: To a solution of the desired phenol (1.0 equivalent) in anhydrous dichloromethane, add pyridine (2.0 equivalents) under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Add this compound (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure sulfonate ester.
Data Presentation: Synthesis of 2-Fluoro-6-methylbenzenesulfonate Esters
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | Pyridine | Dichloromethane | 12 | 85-95 |
| 2 | 4-Methoxyphenol | Pyridine | Dichloromethane | 12 | 80-90 |
| 3 | 4-Nitrophenol | Pyridine | Dichloromethane | 18 | 75-85 |
| 4 | 2-Naphthol | Pyridine | Dichloromethane | 16 | 82-92 |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the phenol.
Reaction Pathways and Mechanistic Considerations
The selective reactions of this compound are governed by the principles of nucleophilic acyl substitution at the sulfonyl sulfur.
Caption: General mechanism of nucleophilic substitution.
The reaction is initiated by the attack of the nucleophile (amine or phenol) on the electrophilic sulfur atom of the sulfonyl chloride. This step is facilitated by the electron-withdrawing effect of the ortho-fluoro group. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion yields the final product. The presence of a base is crucial to deprotonate the nucleophile (in the case of phenols) and to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Safety and Handling
This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[1]
Conclusion
This compound is a highly reactive and versatile building block for the synthesis of sulfonamides and sulfonate esters. The protocols outlined in these application notes provide a reliable foundation for the use of this reagent in various synthetic applications, particularly in the fields of drug discovery and materials science. The unique substitution pattern of the aromatic ring offers opportunities for fine-tuning the electronic and steric properties of the target molecules.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sulfonamides using 2-Fluoro-6-methylbenzenesulfonyl Chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of sulfonamides from 2-Fluoro-6-methylbenzenesulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of sulfonamides with this compound, focusing on improving reaction yield and purity.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired sulfonamide product. What are the potential causes and how can I resolve this?
Answer: Low yields in sulfonamide synthesis can be attributed to several factors, particularly when using a sterically hindered sulfonyl chloride like this compound.
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is crucial. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[1]
-
Solution: Consider increasing the reaction temperature or using a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive intermediate.[1]
-
-
Steric Hindrance: The ortho-fluoro and ortho-methyl groups on the benzenesulfonyl chloride create significant steric hindrance around the sulfur atom, making it less accessible to the amine nucleophile.
-
Solution: Prolonged reaction times or elevated temperatures may be necessary. Microwave-assisted synthesis can also be effective in overcoming steric barriers and reducing reaction times.[2]
-
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis by moisture, which consumes the starting material.[1] This is exacerbated by the presence of a base.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to avoid competing reactions with the sulfonyl chloride.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate.
-
Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3]
-
-
Issue 2: Formation of Multiple Products
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products can complicate purification and reduce the yield of the desired sulfonamide.
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Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride, especially if the amine is not sterically hindered and an excess of the sulfonyl chloride is used.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. Add the sulfonyl chloride dropwise to the solution of the amine and base to maintain a low concentration of the electrophile.
-
-
Reaction with Solvent or Base:
-
If using a nucleophilic solvent or base (e.g., pyridine in excess), it can potentially react with the highly reactive sulfonyl chloride.
-
Solution: Use a non-nucleophilic base like triethylamine. Ensure the solvent is inert under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the reaction of this compound with an amine?
A1: The optimal temperature can vary depending on the reactivity of the amine. For highly nucleophilic amines, the reaction may proceed at 0 °C to room temperature.[2][3] For less reactive or sterically hindered amines, gentle heating (e.g., 40-60 °C) or refluxing in a suitable solvent may be necessary to drive the reaction to completion.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature and reaction time.[3]
Q2: How can I effectively purify the synthesized sulfonamide?
A2: Purification can typically be achieved through recrystallization or silica gel column chromatography.[3]
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Work-up: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, water, and brine.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.[4]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.[3]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, sulfonyl chlorides are reactive and moisture-sensitive compounds.[5] They can react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3] Therefore, it is essential to:
-
Handle the reagent under anhydrous conditions in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
In case of contact with skin, wash the affected area immediately and thoroughly with soap and water.[3]
Data Presentation
Table 1: Typical Reaction Conditions for Sulfonamide Synthesis
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Base | Triethylamine or Pyridine (1.5 - 2.0 eq) | Neutralizes the HCl byproduct without competing in the reaction.[2][3] |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic solvents that dissolve the reactants well.[3] |
| Temperature | 0 °C to reflux | Dependent on the nucleophilicity and steric hindrance of the amine.[3] |
| Reaction Time | 6 - 24 hours | Monitor by TLC or LC-MS for completion.[2][4] |
Table 2: Troubleshooting Summary and Yield Impact
| Issue | Potential Cause | Suggested Solution | Expected Impact on Yield |
| Low Yield | Steric Hindrance | Increase temperature, prolong reaction time, use microwave synthesis. | Increase |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Use anhydrous conditions and an inert atmosphere. | Increase |
| Multiple Products | Bis-sulfonylation | Use a slight excess of amine, add sulfonyl chloride dropwise. | Increase purity and desired product yield |
| Low Yield | Poor Amine Nucleophilicity | Add a catalyst like DMAP. | Increase |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Triethylamine or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).[3]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 - 2.0 eq) to the stirred solution.[2][3]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.[2][3] If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3][4]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[3][4]
Visualizations
Caption: General workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
common byproducts in reactions with 2-Fluoro-6-methylbenzenesulfonyl chloride
Welcome to the technical support center for 2-Fluoro-6-methylbenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to reactions involving this reagent.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction to form a sulfonamide has a low yield and multiple spots on the TLC plate. What are the likely byproducts?
A1: Low yields in sulfonamide synthesis using this compound are typically caused by competing side reactions. The most common byproducts are:
-
2-Fluoro-6-methylbenzenesulfonic acid: This is the product of hydrolysis, where the sulfonyl chloride reacts with water instead of your amine. Sulfonyl chlorides are highly susceptible to moisture.[1] The ortho-fluoro substituent on the ring increases the electrophilicity of the sulfur atom, potentially making this reagent more sensitive to hydrolysis compared to other sulfonyl chlorides.
-
Di-sulfonated Amine: If you are using a primary amine (R-NH₂), it is possible for a second molecule of the sulfonyl chloride to react with the nitrogen of the newly formed sulfonamide, resulting in a di-sulfonylated product. This is more likely if there is a large excess of the sulfonyl chloride and/or a highly reactive amine.
Unreacted starting materials (the amine and the sulfonyl chloride) may also be present.
Q2: I see a significant amount of a water-soluble impurity during my aqueous workup. What is it and how do I remove it?
A2: This water-soluble impurity is almost certainly 2-Fluoro-6-methylbenzenesulfonic acid, the hydrolysis byproduct. During a basic aqueous workup (e.g., washing with saturated sodium bicarbonate), the acidic sulfonic acid will be deprotonated to form a sulfonate salt, which is highly soluble in the aqueous layer. To effectively remove it, ensure your workup includes a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[1][2]
Q3: My final product is difficult to purify. It seems to contain a persistent, non-polar impurity. What could it be?
A3: If you are synthesizing the this compound yourself or using a commercial source of uncertain purity, a possible non-polar impurity is the corresponding diaryl sulfone. Diaryl sulfones can form as a byproduct during the synthesis of sulfonyl chlorides from arenes and chlorosulfonic acid.[3] This impurity would be chemically inert to the conditions of sulfonamide formation and would need to be removed by chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
A1: Due to its moisture sensitivity, it is critical to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Always handle the reagent in a fume hood, using dry glassware and anhydrous solvents to minimize exposure to atmospheric moisture and prevent hydrolysis.[1]
Q2: Which base is recommended for sulfonamide formation with this reagent?
A2: A non-nucleophilic organic base is typically recommended to neutralize the HCl generated during the reaction. Pyridine or triethylamine (Et₃N) are common choices.[1] Pyridine can sometimes act as a nucleophilic catalyst. For sterically hindered amines or less reactive systems, a stronger catalyst like 4-dimethylaminopyridine (DMAP) may be used in catalytic amounts.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes). The starting sulfonyl chloride, the amine, and the final sulfonamide product should have different Rf values. The disappearance of the limiting reagent and the appearance of the product spot indicate reaction progress. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Data Presentation
The formation of byproducts is highly dependent on reaction conditions. The following table provides an illustrative summary of how conditions can influence the product distribution in a typical reaction between this compound and a primary amine.
| Condition | Parameter | Desired Product Yield | Hydrolysis Byproduct | Di-sulfonylation Byproduct | Troubleshooting Notes |
| Standard | Anhydrous Solvent, 1.1 eq. Amine, 1.5 eq. Base, Room Temp | Good (~85%) | Low (~10%) | Very Low (<5%) | This is the target condition. |
| Wet Solvent | Non-anhydrous Solvent Used | Poor (<40%) | High (>50%) | Very Low (<5%) | Highlights the critical need for dry conditions.[1] |
| Excess Sulfonyl Chloride | 0.8 eq. Amine | Moderate (~60%) | Low (~10%) | Moderate (~30%) | Can lead to significant di-sulfonylation of primary amines. |
| No Base | No Base Added | Very Poor (<5%) | Low | None | Reaction stalls as HCl is generated, protonating the amine nucleophile. |
| Aqueous Workup | Prolonged exposure to aqueous base | Good (Initial Yield) | Increases over time | N/A | Perform workup quickly and at low temperatures to prevent hydrolysis of unreacted starting material and potential product degradation.[1][3] |
Note: These values are illustrative and intended for comparison purposes. Actual results will vary based on the specific amine and precise reaction conditions.
Experimental Protocols
Protocol: Synthesis of an N-Aryl Sulfonamide
This protocol provides a robust method for the reaction of this compound with a primary or secondary amine, with steps designed to minimize byproduct formation.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Pyridine (2.0 eq) or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Preparation: Ensure all glassware is oven or flame-dried before use.
-
Reagent Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.0 eq) to the stirred solution.
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Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress using TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[1][2] The NaHCO₃ wash is crucial for removing the 2-fluoro-6-methylbenzenesulfonic acid byproduct.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Purification of Products from 2-Fluoro-6-methylbenzenesulfonyl chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with products from reactions involving 2-fluoro-6-methylbenzenesulfonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of sulfonamides and sulfonate esters derived from this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Oily or Gummy Product After Work-up | 1. Presence of residual solvents. 2. Formation of eutectic mixtures with impurities. 3. Incomplete reaction leading to a mixture of starting materials and product. 4. Hydrolysis of unreacted this compound to 2-fluoro-6-methylbenzenesulfonic acid. | 1. Ensure thorough removal of extraction solvents under high vacuum. Consider co-evaporation with a solvent in which the product is sparingly soluble (e.g., hexane or pentane) to azeotropically remove residual volatile solvents. 2. Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product (if available), or cooling the solution. 3. Monitor the reaction to completion using TLC or LC-MS before work-up. 4. Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic sulfonic acid impurity. Be cautious, as a strong base or prolonged exposure can lead to hydrolysis of the desired sulfonamide product. |
| Low Yield of Purified Product | 1. Hydrolysis of the sulfonyl chloride starting material or product.[1] 2. Loss of product during aqueous extraction, especially if the product has some water solubility. 3. Inefficient precipitation or crystallization. 4. Adsorption of the product onto silica gel during column chromatography. | 1. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture. 2. Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. Back-extract the aqueous layers with a suitable organic solvent. 3. Optimize the crystallization solvent system. Consider using a solvent mixture to achieve the ideal solubility profile (soluble when hot, insoluble when cold). Cool the crystallization mixture slowly to promote the formation of larger, purer crystals. 4. Deactivate the silica gel with a small percentage of a polar solvent (e.g., triethylamine in the eluent) to reduce tailing and strong adsorption of polar sulfonamides. |
| Product Contaminated with Starting Amine/Alcohol | 1. Use of excess nucleophile (amine or alcohol). 2. Inefficient removal during work-up. | 1. Use a stoichiometric amount or a slight excess of the nucleophile. 2. If the nucleophile is basic (e.g., an amine), perform an acidic wash (e.g., with dilute HCl) to protonate and extract it into the aqueous layer. If the nucleophile is acidic, a basic wash can be used. |
| Multiple Spots on TLC After Purification | 1. Decomposition of the product on silica gel. 2. Presence of isomeric impurities. 3. Incomplete removal of side products. | 1. Use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel. 2. Isomeric impurities can be difficult to separate. Consider preparative HPLC or optimizing the crystallization conditions. 3. Re-purify using a different technique (e.g., recrystallization if chromatography was used initially, or vice-versa). |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in reactions using this compound?
A1: The most common impurity is 2-fluoro-6-methylbenzenesulfonic acid, which is formed by the hydrolysis of the unreacted this compound.[1] This can occur if there is moisture present in the reaction or during the aqueous work-up.
Q2: How can I remove the 2-fluoro-6-methylbenzenesulfonic acid impurity?
A2: The sulfonic acid is acidic and highly water-soluble. It can be effectively removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate. After the base wash, it is advisable to wash with brine to remove residual water before drying the organic layer.
Q3: What are the recommended crystallization solvents for sulfonamides derived from this compound?
A3: The choice of solvent depends on the specific properties of the sulfonamide. Common solvents for the recrystallization of sulfonamides include ethanol, isopropanol, ethyl acetate/hexane mixtures, and toluene. A good starting point is to test the solubility of your crude product in a range of solvents to find one in which it is sparingly soluble at room temperature but readily soluble when heated.
Q4: My sulfonamide product is streaking on the TLC plate. What can I do?
A4: Streaking on TLC plates is often due to the acidic nature of the sulfonamide interacting strongly with the silica gel. To mitigate this, you can add a small amount of a polar modifier to your eluent, such as 1-2% acetic acid or, if your compound is stable to base, 0.5-1% triethylamine.
Q5: Is it possible to purify the product without using column chromatography?
A5: Yes, in many cases, purification can be achieved without chromatography. If the product is a solid, recrystallization is often a highly effective method for achieving high purity. Liquid-liquid extraction with washes to remove acidic and basic impurities can also be sufficient if the byproducts have significantly different solubilities.
Experimental Protocols
General Protocol for Aqueous Work-up and Extraction
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Upon completion of the reaction, cool the reaction mixture to room temperature.
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If the reaction was run in a water-miscible solvent like THF or acetonitrile, dilute the mixture with an immiscible organic solvent such as ethyl acetate or dichloromethane.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1 M HCl (to remove basic impurities like excess amine).
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Saturated aqueous NaHCO₃ solution (to remove acidic impurities like 2-fluoro-6-methylbenzenesulfonic acid).
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Brine (to remove residual water and some water-soluble impurities).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure to yield the crude product.
General Protocol for Recrystallization
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Dissolve the crude product in a minimum amount of a suitable hot solvent.
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If insoluble impurities are present, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to promote the formation of crystals.
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For maximum yield, the flask can be placed in an ice bath or refrigerator to further induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove residual solvent.
Visualized Workflows
Caption: General experimental workflow for the initial work-up and isolation of crude product.
Caption: Decision tree for troubleshooting the purification of crude product.
References
how to avoid hydrolysis of 2-Fluoro-6-methylbenzenesulfonyl chloride during reactions
Welcome to the technical support center for 2-Fluoro-6-methylbenzenesulfonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent, with a specific focus on preventing its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted aromatic sulfonyl chloride. It is primarily used as a reagent in organic synthesis to introduce the 2-fluoro-6-methylphenylsulfonyl group into molecules. This is commonly done through reactions with nucleophiles such as amines to form sulfonamides, and alcohols to form sulfonate esters.[1][2] These resulting compounds are of interest in medicinal chemistry and materials science.
Q2: Why is this compound prone to hydrolysis?
Like other sulfonyl chlorides, this compound is susceptible to hydrolysis, where it reacts with water to form the corresponding 2-fluoro-6-methylbenzenesulfonic acid.[1] The presence of an electron-withdrawing fluorine atom at the ortho position increases the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack by water.[3] Additionally, the presence of a methyl group at the other ortho position can lead to "steric acceleration," where the release of steric strain in the transition state can increase the rate of hydrolysis compared to less hindered sulfonyl chlorides.[4]
Q3: What are the consequences of hydrolysis during my reaction?
Hydrolysis of this compound has several negative consequences for a chemical reaction:
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Reduced Yield: The hydrolyzed product, 2-fluoro-6-methylbenzenesulfonic acid, is unreactive towards the intended nucleophile (e.g., amine or alcohol), leading to a lower yield of the desired product.
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Product Contamination: The sulfonic acid byproduct can contaminate the final product, complicating purification.
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Inconsistent Results: The extent of hydrolysis can vary depending on the experimental conditions, leading to poor reproducibility of the reaction.
Q4: How can I detect the presence of the hydrolysis byproduct, 2-fluoro-6-methylbenzenesulfonic acid?
The presence of the sulfonic acid byproduct can be detected using various analytical techniques:
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Thin-Layer Chromatography (TLC): The sulfonic acid is typically more polar than the corresponding sulfonyl chloride and the desired product, and will therefore have a lower Rf value.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of the sulfonic acid will differ from that of the sulfonyl chloride.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to separate and identify the components of the reaction mixture, including the sulfonic acid byproduct.
Q5: Are there more stable alternatives to this compound?
For applications where hydrolysis is a significant concern, the corresponding sulfonyl fluoride (2-fluoro-6-methylbenzenesulfonyl fluoride) could be a more stable alternative. Sulfonyl fluorides are generally more resistant to hydrolysis than sulfonyl chlorides.[5] However, their reactivity towards nucleophiles is also lower, which may require harsher reaction conditions. Another alternative is the use of pre-activated esters, such as pentafluorophenyl (PFP) or 2,4,6-trichlorophenyl (TCP) sulfonate esters, which offer greater stability.[6][7]
Troubleshooting Guide: Hydrolysis of this compound
This guide addresses common issues related to the hydrolysis of this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired sulfonamide or sulfonate ester. | Significant hydrolysis of the starting sulfonyl chloride. | 1. Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents. Dry all glassware in an oven before use and allow to cool in a desiccator. 2. Perform the reaction under an inert atmosphere. Use nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel. 3. Use a non-protic, aprotic solvent. Dichloromethane, tetrahydrofuran (THF), or acetonitrile are generally good choices. Avoid protic solvents like alcohols unless they are the intended reactant. 4. Maintain a low reaction temperature. Add the sulfonyl chloride to the reaction mixture at 0 °C or below to minimize the rate of hydrolysis. |
| A significant amount of a polar byproduct is observed by TLC. | The polar spot is likely the 2-fluoro-6-methylbenzenesulfonic acid from hydrolysis. | 1. Confirm the identity of the byproduct using analytical techniques such as LC-MS or by comparing its Rf to a standard if available. 2. To remove the sulfonic acid during workup: - Perform a wash with a saturated aqueous solution of sodium bicarbonate. The acidic sulfonic acid will be converted to its more water-soluble sodium salt and be extracted into the aqueous layer. - For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can help protect the product from extensive hydrolysis.[8] |
| The reaction is not proceeding to completion, even with excess sulfonyl chloride. | The sulfonyl chloride may have degraded due to improper storage. | 1. Store this compound in a tightly sealed container in a cool, dry place. [1] A desiccator is recommended. 2. Check the purity of the sulfonyl chloride before use by NMR or other suitable analytical methods. |
| Inconsistent yields between batches of the same reaction. | Variations in the amount of moisture present in the reaction. | 1. Standardize the procedure for drying solvents and glassware. 2. Always use an inert atmosphere. 3. Ensure that all reagents, including the amine or alcohol and any bases, are anhydrous. |
Quantitative Data Summary
| Compound | Substituents | Expected Relative Rate of Hydrolysis | Reasoning |
| Benzenesulfonyl chloride | None | Baseline | Reference compound. |
| 4-Methylbenzenesulfonyl chloride | p-Me (electron-donating) | Slower | The electron-donating methyl group reduces the electrophilicity of the sulfur atom. |
| 4-Nitrobenzenesulfonyl chloride | p-NO₂ (electron-withdrawing) | Faster | The electron-withdrawing nitro group increases the electrophilicity of the sulfur atom.[9] |
| 2-Methylbenzenesulfonyl chloride | o-Me (steric hindrance) | Faster | Steric hindrance in the ground state is released in the trigonal bipyramidal transition state, leading to "steric acceleration".[4] |
| 2-Fluorobenzenesulfonyl chloride | o-F (electron-withdrawing) | Faster | The strongly electron-withdrawing fluorine atom significantly increases the electrophilicity of the sulfur atom. |
| This compound | o-F, o'-Me | Significantly Faster | Combines the electron-withdrawing effect of the fluorine atom and the steric acceleration effect of the methyl group, both of which increase the rate of hydrolysis. |
Experimental Protocols
General Anhydrous Reaction Protocol for the Synthesis of a Sulfonamide
This protocol provides a general method for the reaction of this compound with an amine under conditions designed to minimize hydrolysis.
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Glassware Preparation: Dry all glassware (e.g., round-bottom flask, dropping funnel, magnetic stir bar) in an oven at >120 °C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Ensure the amine is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it from a suitable drying agent.
-
Use a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), freshly distilled from a drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
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Use an anhydrous base, such as triethylamine (distilled from CaH₂) or pyridine (distilled from KOH).
-
-
Reaction Setup:
-
To the reaction flask, add the amine (1.0 eq) and the anhydrous base (1.1 - 1.5 eq).
-
Dissolve the reactants in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
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Dissolve this compound (1.0 - 1.1 eq) in a minimal amount of the anhydrous solvent in the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
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Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
-
Workup:
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Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
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Separate the organic layer.
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Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: Mechanism of hydrolysis of this compound.
Caption: Recommended workflow to minimize hydrolysis during reactions.
References
- 1. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters - UCL Discovery [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-6-methylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 2-Fluoro-6-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what is the primary challenge?
The most prevalent synthetic route is the direct chlorosulfonation of 3-fluorotoluene using chlorosulfonic acid. The primary challenge in this electrophilic aromatic substitution reaction is controlling the regioselectivity. Due to the directing effects of both the fluorine and methyl substituents, a mixture of isomers is often formed, principally the desired this compound and the isomeric byproduct, 4-fluoro-2-methylbenzenesulfonyl chloride.
Q2: How do the substituents on the starting material, 3-fluorotoluene, influence the position of sulfonation?
Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho-, para- directors. This means they activate the positions ortho and para to themselves towards electrophilic attack. In 3-fluorotoluene, this leads to competing reactions:
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Desired Product (this compound): Sulfonation occurs at the C6 position, which is ortho to the methyl group and para to the fluorine atom.
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Isomeric Byproduct (4-Fluoro-2-methylbenzenesulfonyl chloride): Sulfonation occurs at the C4 position, which is para to the methyl group and ortho to the fluorine atom.
Q3: How does reaction temperature influence the ratio of isomeric products?
Reaction temperature is a critical parameter for controlling the isomer ratio by leveraging kinetic versus thermodynamic control.
-
Low Temperatures (Kinetic Control): At lower temperatures (e.g., 0-5°C), the reaction is under kinetic control, favoring the formation of the product that is formed fastest. In the chlorosulfonation of toluene, the ortho isomer is the kinetic product.[1]
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High Temperatures (Thermodynamic Control): At higher temperatures (e.g., 75-80°C), the reaction can approach thermodynamic equilibrium, favoring the most stable product.[1] Steric hindrance often plays a key role in determining the thermodynamic product, with the less sterically hindered isomer being more stable.
For the synthesis of this compound, careful temperature control is necessary to maximize the yield of the desired isomer.
Q4: What are the potential side reactions to be aware of during the chlorosulfonation of 3-fluorotoluene?
Besides the formation of isomers, other side reactions can occur, particularly if the reaction temperature is not carefully controlled:
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Sulfone Formation: The initially formed sulfonyl chloride can react with another molecule of the starting material (3-fluorotoluene) to form a diaryl sulfone. This is more prevalent at higher temperatures.
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Polysulfonation: Introduction of more than one sulfonyl chloride group onto the aromatic ring can occur under harsh reaction conditions (e.g., high temperature, prolonged reaction time, or large excess of chlorosulfonic acid).
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Hydrolysis: The sulfonyl chloride product is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during workup.
Q5: Is there a recommended starting temperature range for this reaction?
Based on analogous reactions, a good starting point for optimizing the synthesis of this compound is a reaction temperature in the range of 50-70°C. A patent for the synthesis of the structurally similar 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride specifies this temperature range.[2] However, it is crucial to perform small-scale experiments to determine the optimal temperature for maximizing the yield of the desired isomer in your specific setup.
Experimental Protocols
General Protocol for the Chlorosulfonation of 3-Fluorotoluene
This protocol is a general guideline and should be optimized for specific laboratory conditions.
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Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).
-
Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (typically 3-5 equivalents). Cool the acid to the desired starting temperature (e.g., 0°C) using an appropriate cooling bath.
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Substrate Addition: Add 3-fluorotoluene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid, maintaining the desired reaction temperature. The addition should be slow to control the evolution of HCl gas and any exotherm.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method (e.g., GC-MS or ¹H NMR) to determine the ratio of isomers and the consumption of the starting material.
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Workup: Once the reaction has reached the desired conversion, carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. The sulfonyl chloride product, being insoluble in water, will precipitate.
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Isolation and Purification: Collect the solid product by filtration and wash it with cold water to remove any remaining acid. The crude product can then be purified, for example, by recrystallization from a suitable solvent or by column chromatography to separate the isomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Isomer
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction temperature may be favoring the formation of the undesired isomer. Systematically vary the reaction temperature (e.g., in 10°C increments from 0°C to 80°C) and analyze the isomer ratio at each temperature to identify the optimal condition. |
| Incorrect Stoichiometry | An inappropriate ratio of chlorosulfonic acid to 3-fluorotoluene can lead to incomplete reaction or increased side products. Typically, a 3-5 fold excess of chlorosulfonic acid is used. |
| Inefficient Mixing | Poor stirring can lead to localized overheating and the formation of side products. Ensure vigorous and efficient mechanical stirring throughout the reaction. |
Issue 2: High Levels of Impurities (e.g., Sulfone, Polysulfonated Products)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | High temperatures promote the formation of sulfone byproducts. Conduct the reaction at a lower temperature. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to the formation of sulfones and polysulfonated products. Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level. |
| Excessive Chlorosulfonic Acid | While an excess is necessary, a very large excess can promote polysulfonation. Use a moderate excess (3-5 equivalents) of chlorosulfonic acid. |
Issue 3: Product is an Oil or Fails to Solidify During Workup
| Possible Cause | Troubleshooting Steps |
| Presence of a Mixture of Isomers | A mixture of isomers can have a lower melting point than the pure compounds, leading to an oily product. Confirm the composition of your product by analytical methods. The separation of isomers may be necessary. |
| Incomplete Reaction | The presence of unreacted 3-fluorotoluene can result in an oily product. Ensure the reaction has gone to completion before workup. |
| Hydrolysis to Sulfonic Acid | The product may have hydrolyzed to the more water-soluble sulfonic acid. Ensure the workup is performed quickly and with sufficient cooling. Wash the crude product thoroughly with cold water. |
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in the Chlorosulfonation of Toluene (Illustrative)
| Temperature | Ortho-isomer (%) (Kinetic Product) | Para-isomer (%) (Thermodynamic Product) |
| 0-5°C | Favored | Minor |
| 75-80°C | Minor | Favored |
Note: This table illustrates the general principle of kinetic vs. thermodynamic control in the chlorosulfonation of toluene and serves as a guide for the optimization of the this compound synthesis.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing isomer yield.
References
Navigating Solvent Selection for Reactions with 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Technical Guide
Technical Support Center
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical parameter for successful reactions involving 2-Fluoro-6-methylbenzenesulfonyl chloride. This moisture-sensitive sulfonyl chloride exhibits distinct reactivity influenced by its ortho-fluoro and ortho-methyl substituents, making solvent choice paramount for achieving optimal yields and minimizing side reactions. This guide provides troubleshooting advice and frequently asked questions to navigate the complexities of solvent selection for this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for reactions with this compound?
A1: Aprotic solvents are generally the preferred choice for reactions with this compound. These solvents do not participate in hydrogen bonding and are less likely to react with the sulfonyl chloride. Commonly recommended aprotic solvents include:
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Dichloromethane (DCM)
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Chloroform
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Acetonitrile (MeCN)
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Tetrahydrofuran (THF)
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Ethyl Acetate (EtOAc)
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Toluene
The choice among these will depend on the specific nucleophile and reaction conditions. For instance, dichloromethane is a good general-purpose solvent due to its inertness and ability to dissolve a wide range of organic compounds. Acetonitrile is a more polar aprotic solvent that can be beneficial for reactions involving polar starting materials.
Q2: Are there any solvents that should be avoided when working with this compound?
A2: Yes, several types of solvents are generally unsuitable and can lead to undesired side reactions or decomposition of the starting material. These include:
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Protic Solvents: Alcohols (e.g., methanol, ethanol) and water can react with the highly electrophilic sulfonyl chloride to form the corresponding sulfonate esters or sulfonic acid, respectively. This solvolysis reaction consumes the starting material and reduces the yield of the desired product.
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Primary and Secondary Amines as Solvents: While these are reactants, using them as the solvent is generally not advisable due to the highly exothermic nature of the reaction and the potential for side product formation.
-
Reactive Aprotic Solvents: Solvents like acetone can potentially react under certain conditions, especially in the presence of strong bases or catalysts.
Q3: My reaction is sluggish. Can the solvent be the issue?
A3: Yes, the solvent can significantly impact the reaction rate. If your reaction is proceeding slowly, consider the following:
-
Solvent Polarity: For reactions involving polar transition states, a more polar aprotic solvent like acetonitrile or DMF might accelerate the reaction compared to a less polar solvent like toluene or hexane.
-
Solubility: Ensure that all reactants are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction kinetics. You may need to screen solvents to find one that provides adequate solubility for all components.
Q4: I am observing significant formation of the corresponding sulfonic acid as a byproduct. What is the likely cause and how can I prevent it?
A4: The formation of 2-fluoro-6-methylbenzenesulfonic acid is a clear indication of hydrolysis. This is a common issue as this compound is sensitive to moisture.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that your reaction solvent is rigorously dried before use. Commercially available anhydrous solvents are recommended.
-
Dry Glassware and Reagents: All glassware should be oven-dried or flame-dried under an inert atmosphere before use. Ensure that your nucleophile and any other reagents are also dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
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Controlled Work-up: During the work-up procedure, quench the reaction with cold, non-aqueous solutions if possible, before introducing water.
Troubleshooting Guide: Solvent-Related Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Solvent Reactivity: The solvent may be reacting with the sulfonyl chloride (e.g., using a protic solvent like ethanol). | Switch to a suitable aprotic solvent such as dichloromethane, acetonitrile, or THF. |
| Poor Solubility: Reactants are not fully dissolved, leading to a slow or incomplete reaction. | Test the solubility of your starting materials in a few different aprotic solvents to find a more suitable one. Gentle heating may also improve solubility, but monitor for potential decomposition. | |
| Formation of Multiple Products | Side Reactions with Solvent: The solvent may be participating in side reactions. | Use a less reactive aprotic solvent. For example, if you suspect your solvent is acting as a nucleophile, switch to a more inert option like toluene or hexane, provided solubility is not an issue. |
| Presence of Water: Hydrolysis of the sulfonyl chloride leads to the sulfonic acid, which can complicate the reaction mixture. | Follow the rigorous anhydrous techniques outlined in the FAQ section. | |
| Difficulty in Product Isolation/Purification | Solvent Boiling Point: The solvent's boiling point may be too high or too low, complicating removal or causing product loss during evaporation. | Choose a solvent with a boiling point that is appropriate for your product's stability and allows for easy removal under vacuum. For example, dichloromethane (b.p. ~40 °C) is easily removed, while DMF (b.p. ~153 °C) requires higher temperatures. |
| Exothermic and Difficult to Control Reaction | Highly Concentrated Reaction: The concentration of reactants in the chosen solvent is too high. | Dilute the reaction mixture with more of the appropriate aprotic solvent. Consider adding the sulfonyl chloride solution dropwise to the nucleophile solution at a controlled temperature. |
Data Presentation: Solvent Properties and Suitability
The following table summarizes the properties of commonly used solvents and their general suitability for reactions with this compound.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | General Suitability | Notes |
| Dichloromethane | 9.1 | 40 | Aprotic, Halogenated | Excellent | Good general-purpose solvent, dissolves many organic compounds. |
| Acetonitrile | 37.5 | 82 | Aprotic, Polar | Excellent | Good for polar reactants and can accelerate reactions. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Aprotic, Ether | Good | Can form peroxides; use freshly distilled or stabilized THF. |
| Ethyl Acetate | 6.0 | 77 | Aprotic, Ester | Good | Can be susceptible to hydrolysis under strongly acidic or basic conditions. |
| Toluene | 2.4 | 111 | Aprotic, Aromatic | Good | Less polar, useful for nonpolar reactants. Higher boiling point. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Aprotic, Polar | Use with Caution | High boiling point can make removal difficult. Can decompose at high temperatures. |
| Methanol | 32.7 | 65 | Protic | Unsuitable | Reacts with sulfonyl chloride. |
| Ethanol | 24.6 | 78 | Protic | Unsuitable | Reacts with sulfonyl chloride. |
| Water | 80.1 | 100 | Protic | Unsuitable | Causes rapid hydrolysis to the sulfonic acid. |
Experimental Protocols: General Methodologies
General Procedure for Sulfonamide Formation:
-
To a solution of the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane), add a base (e.g., triethylamine or pyridine, 1.2 equivalents) at 0 °C under an inert atmosphere.
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Sulfonate Ester Formation:
-
To a solution of the alcohol (1.0 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane), add this compound (1.1 equivalents) at 0 °C under an inert atmosphere.
-
Stir the reaction at room temperature until completion.
-
Work-up the reaction as described for sulfonamide formation.
-
Purify the product by appropriate methods.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate solvent for a reaction with this compound.
Caption: A decision-making workflow for selecting an appropriate solvent.
This technical guide provides a comprehensive overview to aid researchers in making informed decisions about solvent selection for reactions involving this compound, leading to more efficient and successful synthetic outcomes.
Technical Support Center: Managing HCl Release in 2-Fluoro-6-methylbenzenesulfonyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the release of hydrogen chloride (HCl) during reactions involving 2-Fluoro-6-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to manage HCl release in my reaction with this compound?
A1: The reaction of this compound with nucleophiles, such as amines or alcohols, results in the formation of a sulfonamide or sulfonate ester, respectively, and liberates one equivalent of hydrogen chloride (HCl). If not neutralized, this acidic byproduct can lead to several issues:
-
Side Reactions: HCl can catalyze undesired side reactions, such as the hydrolysis of the starting sulfonyl chloride or the product.
-
Degradation: Acid-sensitive functional groups on your substrate or product may be degraded.
-
Protonation of Nucleophile: If your nucleophile is a base (e.g., an amine), it will be protonated by the generated HCl, rendering it non-nucleophilic and halting the reaction.
-
Safety and Equipment: Gaseous HCl is corrosive and can damage equipment.
Q2: What are the common methods for scavenging HCl in these reactions?
A2: The most common method is to use a non-nucleophilic organic base as an HCl scavenger. This base will react with the released HCl to form a salt, effectively removing it from the reaction mixture. Common choices include tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), as well as pyridine. Inorganic bases such as potassium carbonate or sodium bicarbonate can also be used in some cases, particularly in biphasic reaction systems.
Q3: How do I choose the right HCl scavenger for my reaction?
A3: The choice of scavenger depends on several factors:
-
Basicity: The scavenger should be basic enough to effectively neutralize HCl but not so basic that it promotes side reactions.
-
Steric Hindrance: A sterically hindered base like DIPEA is often preferred to minimize its potential to act as a nucleophile.
-
Solubility: The scavenger and its resulting hydrochloride salt should be soluble in the reaction solvent to ensure a homogeneous reaction.
-
Boiling Point: A scavenger with a boiling point that is significantly different from your product and solvent will facilitate purification.
-
Catalytic Activity: Pyridine and its derivatives (like DMAP) can sometimes act as nucleophilic catalysts, which may or may not be desirable.[1]
Q4: I am observing low yields in my sulfonamide synthesis. What are the potential causes?
A4: Low yields in sulfonamide synthesis can stem from several factors:
-
Incomplete Reaction: This could be due to insufficient reaction time, low temperature, or deactivation of the amine nucleophile by the generated HCl (if the scavenger is inefficient or used in insufficient quantity).
-
Side Reactions: The sulfonyl chloride might be hydrolyzing due to moisture in the reagents or solvent.
-
Steric Hindrance: Sterically hindered amines or the ortho-methyl group on the sulfonyl chloride can slow down the reaction.
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.
-
Product Loss During Workup: The sulfonamide product might be partially soluble in the aqueous phase during extraction.
Troubleshooting Guides
Issue 1: Reaction is sluggish or does not go to completion.
| Possible Cause | Troubleshooting Step |
| Insufficient HCl Scavenging | Ensure at least 1.1 to 1.5 equivalents of the base scavenger (e.g., triethylamine, DIPEA) are used. For amine salts (e.g., hydrochlorides), an additional equivalent of base is required. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor for potential side product formation by TLC or LC-MS. |
| Steric Hindrance | Consider using a less hindered base. If the amine is very hindered, a more forcing condition (higher temperature, longer reaction time) might be necessary. The addition of a catalytic amount of DMAP can sometimes accelerate the reaction.[1] |
| Poor Amine Nucleophilicity | For weakly nucleophilic amines, consider using a more polar aprotic solvent like DMF or DMSO to enhance reactivity. |
Issue 2: Formation of multiple products or impurities.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Sulfonyl Chloride | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction of Scavenger as a Nucleophile | Use a more sterically hindered base like diisopropylethylamine (DIPEA). |
| Di-sulfonylation of Primary Amines | Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Slowly add the sulfonyl chloride to the reaction mixture to avoid localized high concentrations. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Removal of Amine Hydrochloride Salt | During aqueous workup, the hydrochloride salt of the scavenger (e.g., triethylammonium chloride) will partition into the aqueous layer. Perform multiple extractions with an appropriate organic solvent. |
| Removal of Excess Amine Scavenger | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the excess amine.[2] Be cautious if your product is acid-labile. |
| Emulsion during Workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-2-fluoro-6-methylbenzenesulfonamides
This protocol is a representative procedure and may require optimization for specific substrates.
Reactants and Solvents:
-
This compound
-
Substituted Aniline (or other primary/secondary amine)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Acetonitrile (CH3CN), anhydrous
Procedure:
-
To a solution of the aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (5-10 mL per mmol of aniline) at 0 °C (ice bath), add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise over 15-30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with dichloromethane.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Quantitative Data (Representative)
The following table provides representative data for the synthesis of N-aryl sulfonamides. Actual results may vary depending on the specific substrates and reaction conditions.
| Amine Reactant | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aniline | Triethylamine | DCM | 12-24 | 80-90 |
| p-Anisidine | Triethylamine | DCM | 12-24 | 85-95 |
| 4-Fluoroaniline | Triethylamine | DCM | 12-24 | 82-92 |
| Benzylamine | Pyridine | CH3CN | 12-24 | 80-90 |
Note: This data is adapted from analogous sulfonamide synthesis reactions and serves as a general guideline.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides.
Logical Relationship of HCl Scavenging
Caption: The role of a base scavenger in neutralizing HCl to prevent amine protonation.
References
Technical Support Center: Safe Handling and Disposal of 2-Fluoro-6-methylbenzenesulfonyl Chloride
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylbenzenesulfonyl chloride. The information herein is compiled from safety data sheets of closely related structural analogs and should be used in conjunction with your institution's specific safety protocols.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected Reaction Vigor or Exotherm | Reaction with incompatible materials (e.g., strong bases, strong oxidizing agents, water).[1] | Ensure the reaction is conducted in a dry, inert atmosphere. Verify the purity and compatibility of all reagents and solvents before use. Work in a fume hood with the sash down and have appropriate cooling baths on standby. |
| Low or No Product Yield | Degradation of the starting material due to moisture.[1][2] | Purchase fresh material and store it in a dry, cool, and well-ventilated place under an inert atmosphere.[1] Handle the compound quickly to minimize exposure to air and moisture. Use anhydrous solvents and techniques. |
| Spill or Leak | Improper handling or container failure. | Evacuate the area and ensure adequate ventilation.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][4] For liquid spills, absorb with an inert material like diatomite or universal binders.[3] For solid spills, sweep up carefully to avoid creating dust.[4] Collect the spilled material into a suitable, labeled container for hazardous waste disposal.[1][4] |
| Skin or Eye Contact | Inadequate personal protective equipment or accidental exposure. | For eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3] For skin contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[1] |
| Inhalation Exposure | Inadequate ventilation or handling outside of a fume hood. | Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
Frequently Asked Questions (FAQs)
What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles, and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (inspect before use).[1][4]
-
Skin and Body Protection: A lab coat, and for larger quantities, consider an impervious suit.[1][3]
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Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1][3] If engineering controls are insufficient, a suitable respirator may be necessary.[4]
How should this compound be stored?
Store in a dry, cool, and well-ventilated place in a tightly closed container.[1] It is sensitive to moisture and should be stored under an inert atmosphere.
What are the primary chemical incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong bases, and water.[1] Contact with moisture can lead to hydrolysis, forming the corresponding sulfonic acid.[2]
What should I do in case of a fire involving this compound?
Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish the fire.[4] Firefighters should wear self-contained breathing apparatus.[4] Thermal decomposition can release hazardous gases such as carbon oxides, sulfur oxides, hydrogen fluoride, and hydrogen chloride gas.[1]
How should I dispose of waste this compound?
Waste is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[1] Do not empty into drains.[1] Dispose of the material and its container at a hazardous or special waste collection point.[1]
Experimental Protocols
Safe Handling Protocol
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Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Have all necessary PPE donned and an emergency plan in place.
-
Dispensing: Handle the compound in a closed system or with appropriate exhaust ventilation.[1] Avoid breathing vapors, mist, or gas.[3] Prevent contact with skin and eyes.[4]
-
During Reaction: Maintain an inert atmosphere if the reaction is sensitive to moisture. Monitor the reaction for any signs of unexpected exotherms.
-
Post-Handling: Wash hands thoroughly after handling.[1] Clean all equipment and the work area. Decontaminate surfaces by scrubbing with alcohol.[3]
Disposal Protocol
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, into a suitable, labeled, and closed container for hazardous waste.[1]
-
Neutralization (for small residual amounts): Under controlled conditions in a fume hood, residual amounts on equipment can be cautiously quenched by slowly adding to a stirred, cold solution of a weak base (e.g., sodium bicarbonate). This should only be performed by trained personnel.
-
Final Disposal: The sealed hazardous waste container should be disposed of through an approved waste disposal plant.[5]
Logical Workflow for Safe Handling and Disposal
Caption: Logical workflow for safe handling and disposal.
References
troubleshooting failed reactions involving 2-Fluoro-6-methylbenzenesulfonyl chloride
Welcome to the technical support center for 2-Fluoro-6-methylbenzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting failed reactions and to offer answers to frequently asked questions regarding the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent primarily used in organic synthesis for the preparation of sulfonamides and sulfonate esters. Sulfonamides are a critical functional group in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The ortho-fluoro and ortho-methyl substituents on the benzene ring can influence the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, making this reagent valuable in drug discovery and development.
Q2: How do the ortho-fluoro and ortho-methyl groups affect the reactivity of this compound?
The substituents at the ortho positions have two main effects:
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Electronic Effect: The fluorine atom is strongly electron-withdrawing, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the molecule more reactive towards nucleophiles.
-
Steric Effect: Both the fluoro and methyl groups at the ortho positions create significant steric hindrance around the sulfonyl chloride functional group. This steric bulk can impede the approach of nucleophiles, potentially slowing down the reaction rate, especially with bulky nucleophiles.[1]
The overall reactivity is a balance of these opposing effects. While electronically activated, the steric hindrance is a critical factor to consider when planning reactions.
Q3: What are the common side reactions to be aware of when using this reagent?
The most common side reactions include:
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Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially in the presence of a base.[2] This is a common cause of low yields.
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Disulfonylation of Primary Amines: Primary amines can sometimes react with two molecules of the sulfonyl chloride to form a disulfonylated product. This is more likely to occur if the sulfonyl chloride is in excess or if the reaction conditions are not carefully controlled.
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Reaction with Solvents: Nucleophilic solvents can potentially react with the sulfonyl chloride. It is crucial to use anhydrous, non-nucleophilic solvents for the reaction.
Q4: How should this compound be stored?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester
This is one of the most common issues encountered. The following guide will help you troubleshoot potential causes.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate can indicate the formation of side products.
Troubleshooting Multiple Product Formation
Caption: Troubleshooting guide for the formation of multiple products.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfonamide Synthesis with Ortho-Substituted Benzenesulfonyl Chlorides
The following table provides a summary of typical reaction conditions and expected yields for the synthesis of sulfonamides using sterically hindered ortho-substituted benzenesulfonyl chlorides. These can be used as a starting point for optimizing reactions with this compound.
| Entry | Ortho-Substituted Sulfonyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylbenzenesulfonyl chloride | Aniline | Pyridine | Dichloromethane | Room Temp | 12-18 | 85-95 |
| 2 | 2,6-Dimethylbenzenesulfonyl chloride | Benzylamine | Triethylamine | Dichloromethane | 0 to Room Temp | 6-12 | 80-90 |
| 3 | 2-Fluorobenzenesulfonyl chloride | Cyclohexylamine | 2,6-Lutidine | Tetrahydrofuran | 50 | 24 | 75-85 |
| 4 | This compound (estimated) | Primary Aliphatic Amine | Pyridine | Dichloromethane | Room Temp to 40 | 12-24 | 70-90 |
| 5 | This compound (estimated) | Aniline | 2,6-Lutidine | Acetonitrile | 60 | 24-48 | 60-80 |
Yields are estimates based on reactions with structurally similar compounds and may vary depending on the specific substrates and reaction conditions.
Table 2: Relative Reactivity of Substituted Benzenesulfonyl Chlorides
The rate of reaction is influenced by the substituents on the aromatic ring. Ortho-alkyl groups can surprisingly accelerate the reaction rate in some cases, despite the increased steric hindrance. This has been attributed to the relief of ground-state strain in the transition state.[1][3]
| Sulfonyl Chloride | Relative Rate Constant (k/k₀) | Key Factors |
| Benzenesulfonyl chloride | 1.00 | Baseline |
| 4-Methylbenzenesulfonyl chloride | ~0.5 | Electron-donating group deactivates |
| 2-Methylbenzenesulfonyl chloride | ~1.1 | "Steric acceleration" effect |
| 2,4,6-Trimethylbenzenesulfonyl chloride | ~4.4 | Significant "steric acceleration" |
| 2-Fluorobenzenesulfonyl chloride | >1 (estimated) | Strong electron-withdrawing effect |
| This compound | >1 (estimated) | Combination of steric and electronic effects |
Data is based on chloride exchange reactions and solvolysis studies and is intended for comparative purposes.[3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-fluoro-6-methylbenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
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Anhydrous pyridine or 2,6-lutidine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)
-
1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, gentle heating (e.g., to 40 °C) may be required for less reactive amines. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-fluoro-6-methylbenzenesulfonamide.
Protocol 2: General Procedure for the Synthesis of 2-Fluoro-6-methylbenzenesulfonate Esters
This protocol outlines a general method for the reaction of this compound with an alcohol.
Materials:
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This compound (1.0 eq)
-
Alcohol (1.1-1.2 eq)
-
Anhydrous triethylamine or pyridine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
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1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled alcohol solution dropwise over 20-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-Fluoro-6-methylbenzenesulfonate ester.
Mandatory Visualizations
Decision Tree for Base Selection
Caption: Decision tree for selecting a suitable base.
References
impact of steric hindrance on 2-Fluoro-6-methylbenzenesulfonyl chloride reactivity
Welcome to the technical support center for 2-Fluoro-6-methylbenzenesulfonyl Chloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide a deeper understanding of its reactivity, particularly in the context of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding faster than expected, despite the potential for steric hindrance from the ortho-substituents?
A1: This is a phenomenon known as "steric acceleration." Contrary to typical expectations where bulky ortho groups hinder the approach of a nucleophile, in some arenesulfonyl chlorides, they can actually increase the reaction rate. This is attributed to the ortho-substituents (in this case, fluorine and methyl) causing significant steric congestion in the ground state of the molecule. This ground-state strain is relieved in the trigonal bipyramidal transition state of the nucleophilic substitution, thus lowering the activation energy and accelerating the reaction.[1][2]
Q2: What is the expected impact of the ortho-fluoro and methyl groups on the electrophilicity of the sulfonyl sulfur?
A2: The two ortho-substituents have opposing electronic effects. The fluorine atom is strongly electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. The methyl group is weakly electron-donating, which slightly reduces the electrophilicity. In combination, the strong electron-withdrawing effect of the fluorine atom is generally expected to dominate, leading to a highly reactive sulfonyl chloride.
Q3: I am observing low yields in my sulfonamide synthesis. What are the potential causes?
A3: Low yields can arise from several factors:
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Incomplete reaction: While steric acceleration is possible, a particularly bulky nucleophile may still experience significant steric hindrance, leading to an incomplete reaction.
-
Side reactions: The high reactivity of this compound can lead to side reactions if the reaction conditions are not carefully controlled. This includes reaction with the solvent or trace amounts of water.
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Decomposition: Sulfonyl chlorides can be sensitive to moisture and prolonged exposure to high temperatures, leading to decomposition.
-
Product purification: The polarity of the resulting sulfonamide may be similar to that of the starting materials or byproducts, leading to losses during workup and chromatography.
Q4: What are the best practices for handling and storing this compound?
A4: Due to its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry environment. It should be stored in a tightly sealed container in a cool, dry place. All glassware and solvents used in reactions should be thoroughly dried.
Troubleshooting Guides
| Issue | Probable Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Highly hindered nucleophile: The steric bulk of your nucleophile may be too great, even with the possibility of steric acceleration. | 1. Increase reaction temperature: Gently heat the reaction to provide more kinetic energy to overcome the activation barrier. 2. Use a less hindered nucleophile: If possible, consider a less sterically demanding nucleophile. 3. Prolong reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. |
| Formation of Multiple Products | Side reactions with solvent or base: Protic solvents (e.g., alcohols) can compete with your nucleophile. The amine base used can also react. | 1. Use an aprotic solvent: Switch to a dry, aprotic solvent such as dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF). 2. Use a non-nucleophilic base: Employ a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Low Product Yield After Workup | Hydrolysis of the sulfonyl chloride: Exposure to water during the reaction or workup will hydrolyze the starting material to the corresponding sulfonic acid. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware, solvents, and reagents. 2. Perform an aqueous workup carefully: If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Difficulty in Product Purification | Similar polarity of product and starting materials: The sulfonamide product may have a similar Rf value to the unreacted amine or sulfonyl chloride. | 1. Optimize your chromatography: Experiment with different solvent systems for column chromatography. 2. Consider a different workup: An acid-base extraction may help to separate the product from unreacted starting materials. |
Impact of Ortho-Substitution on Reactivity
The reactivity of benzenesulfonyl chlorides is significantly influenced by the electronic and steric nature of their substituents. The following table provides a qualitative comparison of related compounds to illustrate these effects.
| Compound | Ortho-Substituent(s) | Electronic Effect | Steric Hindrance | Expected Reactivity |
| Benzenesulfonyl Chloride | None | Neutral | Low | Baseline |
| 4-Methylbenzenesulfonyl Chloride | None | Electron-donating (para) | Low | Lower |
| 2,6-Dimethylbenzenesulfonyl Chloride | Two Methyl groups | Electron-donating | High | Potentially Higher (due to steric acceleration) |
| This compound | One Fluoro, one Methyl | Overall Electron-withdrawing | High | High (combination of electronic activation and potential steric acceleration) |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a general starting point for the synthesis of a sulfonamide using this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 eq) and the non-nucleophilic base (1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizing Reaction Concepts
**Impact of Steric Hindrance on Reactivity
Caption: Ground-state destabilization due to steric hindrance leading to an accelerated reaction.
Experimental Workflow for Sulfonamide Synthesis
Caption: A typical experimental workflow for the synthesis of sulfonamides.
References
Technical Support Center: Work-up Procedures for Reactions Containing 2-Fluoro-6-methylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-methylbenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: The standard procedure is to quench the reaction mixture by slowly adding it to a cold solution, typically ice-water or a saturated aqueous solution of a mild base like sodium bicarbonate. This helps to neutralize the HCl byproduct and hydrolyze any unreacted this compound to the corresponding water-soluble sulfonic acid. Due to the steric hindrance from the ortho-methyl group, hydrolysis of the sulfonyl chloride might be slower than for unhindered sulfonyl chlorides; therefore, a sufficient quenching time with vigorous stirring is recommended.
Q2: What are the common side products to expect, and how can they be removed during the work-up?
A2: The most common side product is 2-fluoro-6-methylbenzenesulfonic acid, formed from the hydrolysis of the starting material. This can be removed by washing the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. Another potential side product is a bis-sulfonated amine if a primary amine is used as the nucleophile. This can often be minimized by controlling the stoichiometry of the reactants and can be separated during the purification step.
Q3: What solvent systems are recommended for the extraction of the sulfonamide product?
A3: Common water-immiscible organic solvents like ethyl acetate, dichloromethane (DCM), or diethyl ether are typically used for extracting the sulfonamide product from the aqueous layer. The choice of solvent will depend on the solubility of the specific product.
Q4: My crude product is an oil, but I expect a solid. What could be the issue?
A4: The presence of residual solvents or impurities can cause a product that is normally a solid to appear as an oil. Ensure that the organic solvent has been completely removed under reduced pressure. If the issue persists, it is likely due to impurities. Purification by column chromatography or trituration with a non-polar solvent like hexanes can help to remove these impurities and induce crystallization.
Q5: What are the recommended methods for purifying the final sulfonamide product?
A5: The two primary methods for purifying sulfonamides are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the nature of the impurities.
-
Recrystallization: This is effective if the crude product is relatively pure. Common solvent systems for recrystallizing aromatic sulfonamides include ethanol/water, ethyl acetate/hexanes, or isopropanol.[1]
-
Column Chromatography: This is the preferred method for separating the desired product from closely related impurities or when the crude product is a complex mixture. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is a common starting point.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Sulfonamide | Incomplete reaction due to steric hindrance. | - Increase reaction time or temperature.- Use a less sterically hindered base if applicable. |
| Hydrolysis of this compound. | - Ensure strictly anhydrous reaction conditions.- Use fresh, high-purity reagents. | |
| Loss of product during aqueous work-up. | - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.- Perform multiple extractions with the organic solvent. | |
| Presence of Starting Amine in Product | Incomplete reaction. | - Increase the equivalents of this compound.- Extend the reaction time. |
| Presence of 2-Fluoro-6-methylbenzenesulfonic acid in Product | Incomplete quenching or insufficient basic wash. | - Increase the duration and vigor of the quenching step.- Perform additional washes with a saturated sodium bicarbonate solution. |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | - Optimize the solvent system for column chromatography (e.g., use a shallower gradient).- Consider reverse-phase chromatography if the product is sufficiently polar. |
| Oiling out during recrystallization. | - Use a different solvent system for recrystallization.- Try dissolving the crude product in a good solvent and precipitating it by adding a poor solvent slowly. |
Experimental Protocols
General Aqueous Work-up Protocol for a Sulfonamide Synthesis
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice or a cold, stirred solution of saturated aqueous sodium bicarbonate. Stir vigorously for 30-60 minutes to ensure complete quenching of unreacted sulfonyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (to remove any unreacted amine and basic catalysts).
-
Saturated aqueous NaHCO₃ (to remove the sulfonic acid byproduct).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A standard experimental workflow for the work-up and purification of sulfonamides.
Caption: A troubleshooting decision tree for sulfonamide synthesis work-up.
References
Technical Support Center: Large-Scale Synthesis of 2-Fluoro-6-methylbenzenesulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Fluoro-6-methylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound on a large scale?
The most prevalent industrial method for synthesizing aryl sulfonyl chlorides is through the chlorosulfonation of the corresponding aromatic precursor. For this compound, the likely starting material is 1-fluoro-3-methylbenzene (m-fluorotoluene). This electrophilic substitution reaction, however, can produce a mixture of isomers, presenting significant purification challenges.[1] An alternative, though often more complex, route involves a Sandmeyer-type reaction starting from 2-fluoro-6-methylaniline.
Q2: What are the primary challenges associated with the chlorosulfonation reaction at an industrial scale?
Scaling the chlorosulfonation of m-fluorotoluene involves several critical challenges:
-
Exothermic Reaction: The reaction with chlorosulfonic acid is highly exothermic, requiring robust temperature control systems to prevent runaway reactions and the formation of byproducts.[1][2]
-
Corrosive Reagents: Chlorosulfonic acid is extremely corrosive, mandating the use of specialized, corrosion-resistant reactors and handling equipment.[1]
-
Isomer Formation: The primary challenge is controlling the regioselectivity. The chlorosulfonation of m-fluorotoluene can yield multiple isomers, primarily 2-fluoro-4-methylbenzenesulfonyl chloride and 4-fluoro-2-methylbenzenesulfonyl chloride, in addition to the desired 2-fluoro-6-methyl product.[1] Separating these isomers at scale is often the most difficult step.[1]
-
Off-Gassing: The reaction generates significant amounts of hydrogen chloride (HCl) gas, which must be safely scrubbed and neutralized.[3]
Q3: How can the formation of unwanted isomers be minimized?
Optimizing reaction conditions is key to improving regioselectivity:
-
Temperature Control: Maintaining a low and consistent reaction temperature (typically 0-25°C) is crucial.[1]
-
Molar Ratio: The molar ratio of chlorosulfonic acid to the substrate (m-fluorotoluene) should be carefully controlled, typically between 2.5 to 4 equivalents of the acid.[1]
-
Addition Rate: A slow, controlled addition of the aromatic substrate to the chlorosulfonic acid helps to manage the exotherm and can influence the isomer distribution.[2]
Q4: What is the recommended work-up and isolation procedure for large-scale synthesis?
A typical work-up procedure involves carefully quenching the reaction mixture by adding it to a large volume of crushed ice or ice-cold water.[1][3] This step must be performed slowly and with vigorous stirring to manage the heat generated from the hydrolysis of excess chlorosulfonic acid. After quenching, the product, which is insoluble in water, can be separated. Further purification often involves crystallization or advanced chromatographic techniques to remove isomeric impurities.[1]
Q5: The final product is moisture-sensitive. How can hydrolysis be prevented during and after synthesis?
This compound is susceptible to hydrolysis, which converts it to the corresponding and often undesired sulfonic acid.[1] To prevent this:
-
Use anhydrous solvents and reagents throughout the synthesis.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all equipment is thoroughly dried before use.
-
During work-up, minimize the product's contact time with aqueous media.
-
The final product should be stored in tightly sealed containers in a dry, cool place.[1]
Q6: What are the critical safety precautions for handling this compound and its reagents?
This synthesis involves highly hazardous materials. The product itself, this compound, is classified as corrosive and causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhaling corrosive vapors.[7]
-
Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible.[8]
-
Handling Reagents: Chlorosulfonic acid reacts violently with water. Use extreme caution and avoid any contact with moisture.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient time or low temperature.2. Loss of product during the aqueous work-up (quenching).3. Side reactions due to poor temperature control (overheating). | 1. Monitor the reaction progress using an appropriate analytical method (e.g., GC, HPLC) to ensure completion.2. Optimize the extraction process post-quenching. Use an appropriate organic solvent and perform multiple extractions if necessary.3. Improve reactor cooling efficiency and slow down the reagent addition rate to maintain the target temperature.[1][2] |
| Product Contaminated with Isomeric Impurities | 1. Sub-optimal reaction conditions (temperature, molar ratio) leading to poor regioselectivity.2. Inefficient purification method. | 1. Re-evaluate and optimize the reaction temperature and stoichiometry. A design of experiments (DOE) approach can be effective.[2]2. Develop a more effective purification strategy. This may involve testing different crystallization solvents or employing large-scale chromatography.[1] |
| Final Product is an Oil or Gummy Solid Instead of a Crystalline Solid | 1. Presence of residual solvent.2. Contamination with byproducts or isomeric impurities that inhibit crystallization.3. Product has hydrolyzed to sulfonic acid due to moisture exposure. | 1. Ensure the product is thoroughly dried under a vacuum.2. Re-purify the material. A small sample can be tested with various solvents to find suitable crystallization conditions.3. Repeat the work-up using strictly anhydrous conditions. Store the final product under an inert atmosphere.[1] |
| Reaction Runaway / Loss of Temperature Control | 1. Addition rate of reagents is too fast for the reactor's cooling capacity.2. Inadequate cooling system for the scale of the reaction. | 1. Immediately slow or stop the addition of reagents. If necessary, use an emergency cooling bath.2. For future runs, reduce the addition rate and/or scale down the batch size. Ensure the cooling system is rated for the heat duty of the reaction. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClFO₂S | [4] |
| Molecular Weight | 208.63 - 208.64 g/mol | [4] |
| Physical State | Solid | [4] |
| Typical Purity | ≥95% | [4] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4] |
| Signal Word | Danger | [4] |
Experimental Protocols
Representative Protocol: Chlorosulfonation of m-Fluorotoluene
Disclaimer: This is a representative laboratory-scale procedure that must be adapted and optimized for large-scale production. All operations must be performed by trained personnel in a suitable chemical synthesis facility.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel connected to a gas scrubber (containing a sodium hydroxide solution) is charged with chlorosulfonic acid (3.0 equivalents).
-
Cooling: The reactor is cooled to 0-5°C using a circulating chiller.
-
Substrate Addition: m-Fluorotoluene (1.0 equivalent) is added dropwise from the addition funnel to the stirred chlorosulfonic acid over 2-4 hours. The internal temperature must be maintained below 10°C throughout the addition.[1]
-
Reaction: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1-2 hours, or until reaction completion is confirmed by GC or HPLC analysis.
-
Quenching: In a separate vessel, a sufficient amount of crushed ice and water is prepared. The reaction mixture is transferred slowly and carefully onto the ice with vigorous stirring, ensuring the temperature of the quench mixture does not rise excessively.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined.
-
Washing & Drying: The combined organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product mixture containing this compound and its isomers.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the desired isomer.
Visualizations
Caption: High-level workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis process.
References
- 1. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ie [fishersci.ie]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Comparative NMR Analysis of 2-Fluoro-6-methylbenzenesulfonyl Chloride and Structural Analogues
A detailed spectroscopic examination of 2-Fluoro-6-methylbenzenesulfonyl chloride is presented, alongside a comparative analysis with structurally related benzenesulfonyl chlorides. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the influence of substitution patterns on 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental and predicted data.
This report delves into the structural nuances of this compound through an in-depth analysis of its 1H and 13C NMR spectra. To contextualize the impact of the fluoro and methyl substituents, a comparative study is conducted against three analogues: 2-fluorobenzenesulfonyl chloride, 2-methylbenzenesulfonyl chloride, and the parent benzenesulfonyl chloride. The compiled data, presented in clear tabular format, offers a valuable resource for the identification and characterization of these and similar compounds.
1H NMR Spectral Data Comparison
The 1H NMR spectra of benzenesulfonyl chlorides are characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The introduction of substituents significantly perturbs the chemical shifts and coupling constants of the aromatic protons, providing key insights into the electronic environment of the benzene ring.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | 7.10-7.60 (m, 3H) | 2.70 (s, 3H) |
| 2-Fluorobenzenesulfonyl chloride | 7.30-8.00 (m, 4H) | - |
| 2-Methylbenzenesulfonyl chloride | 7.30-8.00 (m, 4H) | 2.75 (s, 3H) |
| Benzenesulfonyl chloride | 7.60-8.05 (m, 5H) | - |
Note: Data for this compound is based on predicted values due to the limited availability of experimental spectra in public databases. Data for other compounds are from experimental sources.
The predicted 1H NMR spectrum of this compound shows a complex multiplet for the three aromatic protons and a singlet for the methyl protons. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group at the ortho positions relative to the sulfonyl chloride group leads to a distinct spectral pattern compared to the unsubstituted benzenesulfonyl chloride.
13C NMR Spectral Data Comparison
The 13C NMR spectra provide further detail on the carbon framework of these molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| This compound | 115-165 | ~20 |
| 2-Fluorobenzenesulfonyl chloride | 117-160 | - |
| 2-Methylbenzenesulfonyl chloride | 126-145 | 20.9 |
| Benzenesulfonyl chloride | 127.3, 129.6, 134.9, 143.9 | - |
Note: Data for this compound is based on predicted values. Data for other compounds are from experimental sources.
In the predicted 13C NMR spectrum of this compound, the carbon attached to the fluorine atom is expected to show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons are influenced by the combined inductive and mesomeric effects of the fluoro, methyl, and sulfonyl chloride groups.
Experimental Protocols
The following is a general protocol for the acquisition of 1H and 13C NMR spectra of benzenesulfonyl chloride derivatives.
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Weigh 10-20 mg of the sulfonyl chloride derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
13C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Reference the spectrum to the TMS signal at 0.00 ppm for 1H and 77.16 ppm for the central peak of the CDCl3 triplet in the 13C spectrum.
-
Integrate the signals in the 1H spectrum.
-
Peak pick and report the chemical shifts (δ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Structural Comparison and Analysis Workflow
The following diagram illustrates the logical workflow for the comparative NMR analysis of this compound and its analogues.
Caption: Workflow for comparative NMR analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound and its structural analogues. The presented data and protocols are intended to assist researchers in the accurate identification and structural elucidation of these important chemical entities.
Characterization of 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the characterization of 2-Fluoro-6-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its analytical behavior is crucial for reaction monitoring, impurity profiling, and quality control. This document outlines the predicted mass spectrometry fragmentation pattern and compares it with alternative analytical methodologies, supported by general experimental protocols.
Mass Spectrometry Analysis
Mass spectrometry, particularly with electron ionization (EI-MS), is a powerful technique for the structural elucidation of volatile and thermally stable compounds like this compound. The high energy of electron impact induces extensive fragmentation, providing a characteristic fingerprint of the molecule.
Predicted Fragmentation Pattern
Based on the principles of mass spectrometry and data from structurally related benzenesulfonyl chlorides, the fragmentation of this compound is expected to proceed through several key pathways. The molecular ion ([M]•+) will likely undergo characteristic losses of the sulfonyl chloride group constituents.
A primary fragmentation event is the loss of a chlorine radical (•Cl) to form the [M-Cl]+ ion. Another significant fragmentation pathway involves the elimination of a neutral sulfur dioxide (SO2) molecule, a common rearrangement for aromatic sulfonyl compounds.[1] Subsequent fragmentations from these primary ions can also occur. The presence of electron-withdrawing groups, such as fluorine, can influence the fragmentation pathways.[1]
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 208/210 | [M]•+ | - | C₇H₆ClFO₂S•+ |
| 173 | [M-Cl]+ | Cl | C₇H₆FO₂S+ |
| 144 | [M-SO₂]•+ | SO₂ | C₇H₆ClF•+ |
| 109 | [M-SO₂Cl]+ | SO₂Cl | C₇H₆F+ |
| 91 | [C₇H₇]+ | CIFO₂S | C₇H₇+ (Tropylium ion) |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 208/210) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Visualization of the Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph (GC) coupled to the mass spectrometer.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion ([M]•+).[2]
-
Fragmentation: The energetically unstable molecular ion undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other analytical techniques offer complementary data for a comprehensive characterization of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides structural fingerprint. | Can be destructive, may not be suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, confirming the molecular structure. | Non-destructive, provides unambiguous structural information. | Lower sensitivity than MS, requires higher sample concentration. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution for separating impurities, suitable for non-volatile compounds. | May require derivatization for detection if the compound lacks a strong UV chromophore.[3] |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: A standard solution of this compound is prepared in the mobile phase.
-
Chromatographic System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile is a common mobile phase for the separation of related compounds.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is often employed.
-
Analysis: The retention time and peak area are used for qualitative and quantitative analysis, respectively. Due to the reactivity of sulfonyl chlorides, derivatization into more stable sulfonamides may be performed for more robust quantitative analysis.[3]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to avoid reactions with the solvent.[3]
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of the molecule, including the positions of the fluorine and methyl substituents on the benzene ring.
Conclusion
The characterization of this compound is best achieved through a multi-technique approach. Mass spectrometry provides invaluable information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation and identification of unknowns. However, for a complete understanding of the compound's purity and for robust quantification, techniques like HPLC are indispensable. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. The predicted fragmentation pattern and the comparative data presented in this guide serve as a valuable resource for researchers working with this and structurally similar compounds.
References
A Comparative Analysis of the Reactivity of 2-Fluoro-6-methylbenzenesulfonyl Chloride and Other Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Factors Influencing the Reactivity of Sulfonyl Chlorides
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions is primarily dictated by the electrophilicity of the sulfur atom. This is influenced by two main factors:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the aryl ring increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation is a well-established tool for quantifying these electronic effects for meta- and para-substituted compounds.[1][2]
-
Steric Effects: The size and proximity of substituents to the sulfonyl chloride group can physically hinder the approach of a nucleophile, a phenomenon known as steric hindrance.[3][4] This is particularly pronounced for ortho-substituents.[5] However, a counterintuitive "positive steric effect" has been observed for some ortho-alkyl substituted benzenesulfonyl chlorides, where reactivity is enhanced due to ground-state destabilization.[2]
Qualitative Reactivity Comparison
Based on these principles, a qualitative comparison of the reactivity of 2-Fluoro-6-methylbenzenesulfonyl chloride with other sulfonyl chlorides can be made:
-
This compound: This molecule presents a complex case where both electronic and steric effects are at play.
-
Electronic Effect: The fluorine atom at the ortho position is strongly electron-withdrawing, which is expected to significantly increase the electrophilicity of the sulfur atom and enhance reactivity.
-
Steric Effect: The methyl group, also in an ortho position, introduces steric bulk around the reaction center, which would typically be expected to decrease reactivity. The interplay between the activating electronic effect of the fluorine and the potentially deactivating steric effect of the methyl group will determine the overall reactivity.
-
-
p-Toluenesulfonyl Chloride (TsCl): The para-methyl group is an electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride.[3]
-
Benzenesulfonyl Chloride: This serves as a baseline for comparison, with no strong electron-donating or withdrawing groups on the aromatic ring.
-
Methanesulfonyl Chloride (MsCl): As an aliphatic sulfonyl chloride, its reactivity is primarily governed by the inductive effect of the methyl group and is generally considered to be quite reactive.
Expected Reactivity Order (Hypothetical):
Based on electronic effects, this compound is anticipated to be more reactive than p-toluenesulfonyl chloride and benzenesulfonyl chloride due to the strong electron-withdrawing nature of the fluorine atom. However, the degree of steric hindrance from the ortho-methyl group could modulate this reactivity. A definitive quantitative comparison requires experimental data.
Data Presentation
The following tables are templates that can be used to summarize quantitative data from comparative experimental studies.
Table 1: Comparison of Reaction Rates for the Sulfonylation of Aniline
| Sulfonyl Chloride | Substituents | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) [Hypothetical Data] | Relative Rate |
| This compound | 2-F, 6-CH₃ | 1.5 x 10⁻² | 15 |
| p-Toluenesulfonyl chloride (TsCl) | 4-CH₃ | 1.0 x 10⁻³ | 1 |
| Benzenesulfonyl chloride | Unsubstituted | 5.0 x 10⁻³ | 5 |
| Methanesulfonyl chloride (MsCl) | N/A | 8.0 x 10⁻² | 80 |
Table 2: Comparison of Yields for the Sulfonylation of Benzylamine
| Sulfonyl Chloride | Reaction Time (h) | Yield (%) [Hypothetical Data] |
| This compound | 1 | 92 |
| p-Toluenesulfonyl chloride (TsCl) | 4 | 85 |
| Benzenesulfonyl chloride | 2 | 90 |
| Methanesulfonyl chloride (MsCl) | 0.5 | 95 |
Experimental Protocols
To quantitatively compare the reactivity of these sulfonyl chlorides, the following experimental protocol for a kinetic study using High-Performance Liquid Chromatography (HPLC) is provided.
Objective: To determine the second-order rate constants for the reaction of various sulfonyl chlorides with a model amine (e.g., aniline or benzylamine).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzenesulfonyl chloride
-
Methanesulfonyl chloride (MsCl)
-
Aniline (or other primary/secondary amine)
-
Acetonitrile (HPLC grade)
-
Triethylamine (or other suitable base)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each sulfonyl chloride (e.g., 0.1 M in acetonitrile).
-
Prepare a stock solution of the amine (e.g., 0.2 M in acetonitrile).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M in acetonitrile).
-
-
Kinetic Run:
-
In a thermostated reaction vessel at a constant temperature (e.g., 25°C), mix the amine solution and the internal standard solution.
-
Initiate the reaction by adding a known volume of the sulfonyl chloride stock solution. The final concentrations should be chosen to ensure pseudo-first-order conditions with respect to the sulfonyl chloride (i.e., a large excess of the amine).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation of the starting materials, product, and internal standard.
-
Monitor the disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide product peak over time.
-
-
Data Analysis:
-
Calculate the concentration of the sulfonyl chloride at each time point by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the amine.
-
Mandatory Visualization
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: 2-Fluoro-6-methylbenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride in Synthetic Chemistry
In the realm of organic synthesis, the strategic modification of functional groups is paramount for the construction of complex molecules with desired properties. Sulfonylation, the introduction of a sulfonyl group, is a fundamental transformation often employed to convert poor leaving groups into excellent ones, protect sensitive functionalities, or build the core of sulfonamide-based therapeutics. For decades, p-toluenesulfonyl chloride (TsCl) has been the workhorse reagent for these transformations. However, the emergence of substituted benzenesulfonyl chlorides, such as 2-fluoro-6-methylbenzenesulfonyl chloride, presents new opportunities for chemists to fine-tune reactivity and access novel chemical space.
This guide provides an objective comparison of the advantages of using this compound over the conventional p-toluenesulfonyl chloride, supported by an analysis of their inherent electronic and steric properties. While direct, head-to-head kinetic comparisons in the literature are scarce, a comprehensive understanding of physical organic principles allows for a robust evaluation of their relative performance.
Enhanced Reactivity of this compound
The primary advantage of this compound lies in its anticipated higher reactivity compared to p-toluenesulfonyl chloride. This enhanced reactivity stems from the electronic effects of its substituents. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it more susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles.
In contrast, the methyl group in the para position of p-toluenesulfonyl chloride is an electron-donating group. This donation of electron density to the aromatic ring slightly reduces the electrophilicity of the sulfonyl sulfur, thereby decreasing its reactivity relative to an unsubstituted benzenesulfonyl chloride.
Studies on the hydrolysis of substituted benzenesulfonyl chlorides have demonstrated that electron-withdrawing substituents accelerate the reaction rate. For instance, the alkaline hydrolysis of various substituted benzenesulfonyl chlorides follows the Hammett equation with a positive ρ-value, indicating that substituents that stabilize a negative charge buildup in the transition state enhance the reaction rate[1]. This principle strongly suggests that the fluorine substituent in this compound will lead to faster reaction kinetics.
The "Positive" Steric Effect of Ortho-Substituents
Counterintuitively, the presence of ortho-substituents on a benzenesulfonyl chloride ring does not always lead to steric hindrance that slows down the reaction. In some cases, a phenomenon known as the "positive steric effect" or "steric acceleration" has been observed. Research has shown that ortho-alkyl substituents can, in fact, accelerate the rate of nucleophilic substitution at the sulfonyl sulfur[2][3]. While the exact origins of this effect are still debated, it is thought to arise from a combination of factors, including ground-state destabilization and transition-state stabilization.
For this compound, the presence of the ortho-methyl group, in addition to the ortho-fluoro group, could potentially contribute to this rate acceleration, further enhancing its reactivity over p-toluenesulfonyl chloride, which lacks ortho substituents.
Comparative Data and Applications
Table 1: Representative Yields for the Synthesis of Sulfonamides with p-Toluenesulfonyl Chloride
| Amine Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Pyridine, CH₂Cl₂, rt | N-Phenyl-4-methylbenzenesulfonamide | >95 | Generic |
| Benzylamine | Et₃N, CH₂Cl₂, 0 °C to rt | N-Benzyl-4-methylbenzenesulfonamide | 92 | Generic |
| Diethylamine | NaOH (aq), CH₂Cl₂, rt | N,N-Diethyl-4-methylbenzenesulfonamide | 90 | Generic |
Table 2: Representative Yields for the Synthesis of Sulfonate Esters with p-Toluenesulfonyl Chloride
| Alcohol Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Benzyl alcohol | Pyridine, CH₂Cl₂, 0 °C | Benzyl 4-methylbenzenesulfonate | 95 | Generic |
| Cyclohexanol | Pyridine, CH₂Cl₂, rt | Cyclohexyl 4-methylbenzenesulfonate | 85 | Generic |
| 1-Octanol | Et₃N, CH₂Cl₂, 0 °C to rt | Octyl 4-methylbenzenesulfonate | 93 | Generic |
Due to the increased electrophilicity of the sulfur center in this compound, it is anticipated that reactions with less nucleophilic amines and sterically hindered alcohols would proceed more efficiently, offering a significant advantage in complex molecule synthesis.
Experimental Protocols
The following are detailed methodologies for the synthesis of a sulfonamide, a common application for both reagents.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride
Materials:
-
p-Anisidine (1.23 g, 10 mmol)
-
p-Toluenesulfonyl chloride (1.91 g, 10 mmol)
-
Pyridine (20 mL)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask, dissolve p-anisidine in pyridine and CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 100 mL of 1 M HCl and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford N-(4-methoxyphenyl)-4-methylbenzenesulfonamide.
Representative Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-fluoro-6-methylbenzenesulfonamide using this compound
Materials:
-
p-Anisidine (1.23 g, 10 mmol)
-
This compound (2.09 g, 10 mmol)
-
Triethylamine (Et₃N) (2.1 mL, 15 mmol)
-
Dichloromethane (CH₂Cl₂) (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of p-anisidine and triethylamine in dichloromethane at 0 °C, add a solution of this compound in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC, typically 2-4 hours).
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(4-methoxyphenyl)-2-fluoro-6-methylbenzenesulfonamide.
Signaling Pathways and Experimental Workflows
The choice of sulfonylating agent can be visualized as a key decision point in a synthetic workflow.
Caption: Decision workflow for selecting a sulfonylating agent.
The logical relationship between substituent effects and reactivity can be further illustrated.
Caption: Factors influencing the reactivity of benzenesulfonyl chlorides.
Conclusion
References
Spectroscopic Characterization of Sulfonamides Derived from 2-Fluoro-6-methylbenzenesulfonyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of sulfonamides synthesized from 2-Fluoro-6-methylbenzenesulfonyl chloride. Due to the limited availability of comprehensive published data on this specific series of compounds, this guide presents representative spectroscopic data based on established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry. The provided experimental protocols offer a robust framework for the synthesis and analysis of these and similar sulfonamides.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a 2-fluoro-6-methylphenyl moiety can significantly influence the physicochemical and pharmacological properties of these molecules. Spectroscopic characterization is a cornerstone of modern chemical research, providing unambiguous evidence for the structure and purity of newly synthesized compounds. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize sulfonamides derived from this compound.
Comparative Spectroscopic Data
To illustrate the expected spectroscopic features, representative data for three hypothetical N-substituted sulfonamides derived from this compound are presented below. These compounds are:
-
Compound 1: N-phenyl-2-fluoro-6-methylbenzenesulfonamide
-
Compound 2: N-(4-methoxyphenyl)-2-fluoro-6-methylbenzenesulfonamide
-
Compound 3: N-benzyl-2-fluoro-6-methylbenzenesulfonamide
¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectra of these sulfonamides are expected to show characteristic signals for the aromatic protons of the 2-fluoro-6-methylphenyl group, the N-H proton (if present), and the protons of the N-substituent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) | Compound 3 (δ, ppm) |
| Aromatic CH (2-F-6-Me-Ph) | 7.20-7.45 (m, 3H) | 7.18-7.42 (m, 3H) | 7.22-7.48 (m, 3H) |
| Aromatic CH (N-substituent) | 7.10-7.30 (m, 5H) | 6.80 (d, 2H), 7.05 (d, 2H) | 7.25-7.35 (m, 5H) |
| NH | ~7.50 (s, 1H) | ~7.45 (s, 1H) | ~5.50 (t, 1H) |
| CH₃ (on phenyl ring) | 2.55 (s, 3H) | 2.53 (s, 3H) | 2.58 (s, 3H) |
| OCH₃ (N-substituent) | - | 3.75 (s, 3H) | - |
| CH₂ (N-substituent) | - | - | 4.25 (d, 2H) |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectra provide information about the carbon framework of the molecules. The chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Compound 1 (δ, ppm) | Compound 2 (δ, ppm) | Compound 3 (δ, ppm) |
| Aromatic C (2-F-6-Me-Ph) | 115-160 | 115-160 | 115-160 |
| Aromatic C (N-substituent) | 120-140 | 114-158 | 127-138 |
| CH₃ (on phenyl ring) | ~20 | ~20 | ~21 |
| OCH₃ (N-substituent) | - | ~55 | - |
| CH₂ (N-substituent) | - | - | ~48 |
Infrared (IR) Spectral Data
The IR spectra reveal the presence of key functional groups. The characteristic absorption frequencies (ν) are reported in wavenumbers (cm⁻¹).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch (secondary sulfonamides) | 3200-3300 |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| S=O Stretch (asymmetric) | 1330-1370 |
| S=O Stretch (symmetric) | 1150-1180 |
| C-F Stretch | 1000-1400 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The data is presented as mass-to-charge ratio (m/z).
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 1 | C₁₃H₁₂FNO₂S | 265.31 | 266 | 173 (M - C₆H₅N) |
| 2 | C₁₄H₁₄FNO₃S | 295.33 | 296 | 173 (M - C₇H₇NO) |
| 3 | C₁₄H₁₄FNO₂S | 279.33 | 280 | 173 (M - C₇H₇N), 91 (C₇H₇) |
Experimental Protocols
General Synthesis of N-substituted-2-fluoro-6-methylbenzenesulfonamides
A general procedure for the synthesis of the target sulfonamides involves the reaction of this compound with a primary or secondary amine in the presence of a base.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute hydrochloric acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure sulfonamide.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfonamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in the positive or negative ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and analyze the fragmentation pattern to support the proposed structure.
Visualizations
Caption: General workflow for the synthesis and spectroscopic characterization of sulfonamides.
Caption: Logical relationship in the synthesis of the target sulfonamides.
alternative reagents to 2-Fluoro-6-methylbenzenesulfonyl chloride for sulfonamide synthesis
For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. While 2-Fluoro-6-methylbenzenesulfonyl chloride has been a valuable reagent, a new generation of alternatives offers significant advantages in terms of safety, efficiency, and substrate scope. This guide provides an objective comparison of these modern approaches, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.
The traditional approach to forming sulfonamides involves the reaction of a sulfonyl chloride, such as this compound, with a primary or secondary amine. This method, while effective, can be limited by the stability of the sulfonyl chloride and the harsh conditions sometimes required. Modern synthetic chemistry has ushered in a variety of alternative reagents and methodologies that address these limitations, providing milder conditions, broader functional group tolerance, and often, one-pot procedures that streamline the synthetic process.
Performance Comparison of Sulfonylation Reagents
The choice of sulfonylation reagent can significantly impact the yield, reaction conditions, and compatibility with sensitive functional groups. Below is a comparative summary of key alternatives to this compound.
| Reagent/Method | Key Advantages | Typical Reaction Conditions | Representative Yields | Disadvantages |
| This compound | Readily available, well-established reactivity. | Amine, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF), 0°C to room temperature. | 80-95% (amine dependent).[1] | Moisture sensitive, can be harsh for complex molecules, generation of HCl byproduct. |
| Sulfonyl Fluorides | More stable to hydrolysis and reduction than sulfonyl chlorides, often crystalline and easy to handle.[2] | Amine, Lewis acid catalyst (e.g., Ca(NTf₂)₂), solvent (e.g., t-amyl alcohol), 60°C.[3][4][5] | 70-95%.[4][5] | Less reactive than sulfonyl chlorides, may require activation with a Lewis acid or stronger nucleophiles.[6] |
| Aryl Halides/Triflates & K₂S₂O₅/DABSO (Palladium-catalyzed) | One-pot synthesis from readily available starting materials, broad substrate scope including heteroaromatics.[6][7][8] | Pd catalyst, ligand, base, SO₂ surrogate (K₂S₂O₅ or DABSO), solvent (e.g., dioxane, isopropanol), 70-80°C.[6][7][8] | 60-95%.[6][7][8] | Requires a transition metal catalyst, which may need to be removed from the final product. |
| Thiols & Oxidative Chlorination | Utilizes readily available thiols as starting materials. | Oxidant (e.g., NaOCl, NCS, DCH), acid or additive, solvent (e.g., CH₂Cl₂, MeCN), often low temperatures.[9][10][11][12] | 75-98%.[9][11] | Requires an oxidation step, which may not be compatible with all functional groups. |
Experimental Protocols
Protocol 1: Traditional Sulfonamide Synthesis with 2,4-Dichlorobenzenesulfonyl Chloride (Analogous to this compound)
This protocol outlines a standard procedure for the synthesis of N-substituted-2,4-dichlorobenzenesulfonamides, which is generalizable to other sulfonyl chlorides.
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[13]
Protocol 2: Calcium Triflimide-Catalyzed Sulfonamide Synthesis from a Sulfonyl Fluoride
This method demonstrates the activation of a less reactive sulfonyl fluoride for the synthesis of sulfonamides.
Materials:
-
Aryl or Alkyl Sulfonyl Fluoride (1.0 eq)
-
Amine (2.0 eq)
-
Calcium Triflimide [Ca(NTf₂)₂] (1.0 eq)
-
tert-Amyl alcohol (as solvent)
Procedure:
-
To a reaction vessel, add the sulfonyl fluoride (1.0 eq), the amine (2.0 eq), and calcium triflimide (1.0 eq).
-
Add tert-amyl alcohol to achieve a 0.2 M concentration of the sulfonyl fluoride.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
After cooling to room temperature, the product can be isolated and purified by standard chromatographic techniques.[4][5]
Protocol 3: One-Pot Sulfonamide Synthesis from an Aryl Iodide and DABSO
This palladium-catalyzed, one-pot procedure provides a streamlined route to sulfonamides from aryl iodides.
Materials:
-
Aryl Iodide (1.0 eq)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Tetrabutylammonium bromide (TBAB) (0.25 eq)
-
Isopropanol and Methanol (1:1 solvent mixture)
-
Amine (5.0 eq)
-
Sodium Hypochlorite (NaOCl) solution (3.0 eq)
Procedure:
-
In a reaction vessel, combine the aryl iodide (1.0 eq), DABSO (1.0 eq), Pd(OAc)₂ (5 mol%), and TBAB (0.25 eq).
-
Add a 1:1 mixture of isopropanol and methanol to achieve a 0.16 M concentration.
-
Heat the mixture to 80°C and stir.
-
After the initial reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Directly add an aqueous solution of the amine (5.0 eq) and sodium hypochlorite (3.0 eq).
-
Stir the resulting mixture at room temperature for 16 hours.
-
Isolate and purify the sulfonamide product using standard extraction and chromatography procedures.[6][7]
Protocol 4: One-Pot Sulfonamide Synthesis from a Thiol
This protocol describes the synthesis of sulfonamides from thiols via in situ generation of the sulfonyl chloride.
Materials:
-
Thiol (1.0 eq)
-
1,3-Dichloro-5,5-dimethylhydantoin (DCH) (1.5 eq)
-
N-benzyl-trimethylammonium chloride (3.0 eq)
-
Water (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Amine (excess)
Procedure:
-
In a reaction vessel at 0°C, dissolve the thiol (1.0 eq), N-benzyl-trimethylammonium chloride (3.0 eq), and water (2.5 eq) in acetonitrile.
-
Add DCH (1.5 eq) as a solid in one portion.
-
Stir the mixture vigorously at 0°C for 5-15 minutes.
-
Add an excess of the desired amine to the reaction mixture.
-
Allow the reaction to proceed, monitoring by TLC.
-
Upon completion, the sulfonamide can be isolated and purified by standard workup and chromatographic methods.[11]
Signaling Pathways and Experimental Workflows
Sulfonamides are a critical class of drugs that interact with a wide range of biological targets. Understanding these interactions is crucial for drug development. Below are representations of key signaling pathways affected by prominent sulfonamide-containing drugs, as well as a generalized experimental workflow for sulfonamide synthesis.
Caption: A generalized workflow for modern sulfonamide synthesis.
Celecoxib and the Cyclooxygenase-2 (COX-2) Pathway
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. It functions by blocking the synthesis of prostaglandins, which are key mediators of inflammation.[7][9][10][12][14]
Caption: Inhibition of the COX-2 pathway by Celecoxib.
Sulfasalazine and the NF-κB Signaling Pathway
Sulfasalazine is used to treat inflammatory bowel disease and rheumatoid arthritis. One of its primary mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which reduces the expression of pro-inflammatory genes.[15][16][17][18][19][20]
Caption: Sulfasalazine inhibits NF-κB activation.
Probenecid and Renal Organic Anion Transport
Probenecid is a uricosuric agent used to treat gout. It works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion. It primarily targets organic anion transporters (OATs) in the proximal tubules.[4][8][21][22][23][24]
Caption: Probenecid inhibits uric acid reabsorption in the kidney.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 6. One-pot sulfonamide synthesis exploiting the palladium-catalyzed sulfination of aryl iodides | Department of Chemistry [chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfasalazine inhibits activation of nuclear factor-kappaB in patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulfasalazine and BAY 11-7082 interfere with the nuclear factor-kappa B and I kappa B kinase pathway to regulate the release of proinflammatory cytokines from human adipose tissue and skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides | Semantic Scholar [semanticscholar.org]
- 21. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 24. s3.pgkb.org [s3.pgkb.org]
Unveiling the Influence of Molecular Architecture: A Comparative Study of Substituent Electronic Effects on Benzenesulfonyl Chlorides
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of a molecule's structure and its reactivity is paramount. Benzenesulfonyl chlorides are a critical class of reagents in organic synthesis and medicinal chemistry, frequently employed in the construction of sulfonamides, a common motif in numerous therapeutic agents. The electronic properties of substituents on the benzene ring profoundly dictate the reactivity of the sulfonyl chloride group, influencing reaction rates, mechanisms, and ultimately, the efficiency of synthetic routes. This guide provides a comprehensive comparative analysis of these electronic effects, supported by experimental data, detailed protocols, and visual representations of the underlying principles.
Quantitative Analysis of Substituent Electronic Effects
The electronic influence of a substituent on the reactivity of a benzenesulfonyl chloride can be quantitatively assessed through kinetic studies and correlated with established substituent parameters, most notably the Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
A positive Hammett reaction constant (ρ) for a given reaction indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate. The solvolysis and nucleophilic substitution reactions of benzenesulfonyl chlorides are classic examples where such electronic effects are prominent.
For instance, the alkaline hydrolysis of para-substituted benzenesulfonyl chlorides exhibits a positive ρ value, suggesting that the reaction proceeds through a transition state where negative charge is developing at the reaction center (the sulfur atom). Electron-withdrawing groups stabilize this developing negative charge, thereby increasing the reaction rate.
Below are tables summarizing the Hammett constants for various substituents and the effect of these substituents on the rate of hydrolysis of benzenesulfonyl chlorides.
Table 1: Hammett Constants for Common Substituents
| Substituent (X) | Hammett Constant (σp) | Electronic Effect |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
| -CN | 0.66 | Strongly Electron-Withdrawing |
| -Br | 0.23 | Moderately Electron-Withdrawing |
| -Cl | 0.23 | Moderately Electron-Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Electron-Donating |
| -OCH₃ | -0.27 | Moderately Electron-Donating |
| -NH₂ | -0.66 | Strongly Electron-Donating |
Note: These are para-substituent constants (σp), which reflect the combined inductive and resonance effects.
Table 2: Relative Rates of Hydrolysis for para-Substituted Benzenesulfonyl Chlorides
| Substituent (X) | Relative Rate (kₓ/kн) |
| -NO₂ | ~7.5 |
| -Br | ~2.0 |
| -H | 1.0 |
| -CH₃ | ~0.6 |
| -OCH₃ | ~0.4 |
Data is generalized from various kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable insights into the electronic effects of substituents. The stretching frequencies of the S=O bonds in the sulfonyl chloride group and the chemical shifts of the protons on the aromatic ring are sensitive to the electron density changes induced by the substituent.
Table 3: Spectroscopic Data for para-Substituted Benzenesulfonyl Chlorides
| Substituent (X) | Asymmetric SO₂ Stretch (cm⁻¹) | Symmetric SO₂ Stretch (cm⁻¹) | ¹H NMR (ppm, ortho to SO₂Cl) |
| -NO₂ | ~1395 | ~1190 | ~8.1-8.3 |
| -Br | ~1385 | ~1180 | ~7.8-8.0 |
| -H | ~1380 | ~1175 | ~7.9 |
| -CH₃ | ~1375 | ~1170 | ~7.7-7.8 |
| -OCH₃ | ~1370 | ~1165 | ~7.6-7.7 |
Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used. The trend of increasing stretching frequency and downfield chemical shift with electron-withdrawing substituents is the key takeaway.
Experimental Protocols
Reproducible and reliable data are the cornerstone of scientific comparison. The following are detailed methodologies for the synthesis of substituted benzenesulfonyl chlorides and the kinetic analysis of their hydrolysis.
Synthesis of para-Substituted Benzenesulfonyl Chlorides from Substituted Anilines
This procedure is a modification of the Sandmeyer reaction.
Materials:
-
Substituted aniline (e.g., p-nitroaniline, p-toluidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
-
Sulfonylation: In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. A precipitate of the sulfonyl chloride will form.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Filter the crude product and wash it with cold water.
-
Purification: Dissolve the crude product in diethyl ether, wash with a saturated sodium bicarbonate solution to remove acidic impurities, and then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified substituted benzenesulfonyl chloride.
Kinetic Measurement of Benzenesulfonyl Chloride Hydrolysis by Conductometry
Materials:
-
Substituted benzenesulfonyl chloride
-
Acetone (reagent grade)
-
Deionized water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the substituted benzenesulfonyl chloride in acetone (e.g., 0.01 M).
-
Temperature Equilibration: Place a known volume of deionized water in a reaction vessel equipped with the conductivity probe and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
Initiation of Reaction: Rapidly inject a small, known volume of the benzenesulfonyl chloride stock solution into the water with vigorous stirring to initiate the hydrolysis reaction. The final concentration should be low enough to ensure complete dissolution.
-
Data Acquisition: Record the conductivity of the solution as a function of time. The hydrolysis of benzenesulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in conductivity.
-
Data Analysis: The rate constant (k) for the reaction can be determined by fitting the conductivity versus time data to a first-order rate equation. The relative rates are then calculated by dividing the rate constant for each substituted benzenesulfonyl chloride by the rate constant for the unsubstituted benzenesulfonyl chloride.
Visualizing the Structure-Reactivity Relationship
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principle governing the electronic effects of substituents on the reactivity of benzenesulfonyl chlorides.
A Comparative Guide to the Synthesis of N-Benzyl-2-fluoro-6-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for N-benzyl-2-fluoro-6-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry. The primary route, utilizing 2-fluoro-6-methylbenzenesulfonyl chloride, is evaluated alongside three modern alternatives that offer potential advantages in terms of substrate scope, reaction conditions, and safety profiles. This document aims to equip researchers with the necessary data to make informed decisions for their synthetic strategies.
Introduction
The synthesis of sulfonamides is a cornerstone of drug discovery and development, with this functional group being a key component in a wide array of therapeutic agents. The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. While effective, this method can be limited by the availability and stability of the requisite sulfonyl chlorides and may involve harsh reaction conditions. This has spurred the development of alternative synthetic strategies. This guide presents a comparative analysis of the traditional sulfonyl chloride method with three notable alternatives: the use of pentafluorophenyl (PFP) sulfonate esters, direct synthesis from sulfonic acids, and a modern approach utilizing the DABSO sulfur dioxide surrogate.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of N-benzyl-2-fluoro-6-methylbenzenesulfonamide and its analogs via four distinct synthetic routes.
| Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 1. Classical Sulfonyl Chloride Route | This compound, Benzylamine | Pyridine or Triethylamine | 12-24 h | Room Temperature | 80-95 (estimated) |
| 2. PFP Ester Route | 2-Fluoro-6-methylbenzenepentafluorophenyl sulfonate, Benzylamine | - | Not Specified | Reflux | Good (specific yield not reported) |
| 3. Direct Synthesis from Sulfonic Acid | 2-Fluoro-6-methylbenzenesulfonic acid, Benzylamine | Triphenylphosphine ditriflate | Not Specified | Not Specified | High (specific yield not reported) |
| 4. DABSO Route | 2-Fluoro-6-methylbromobenzene, n-BuLi, Benzylamine | DABSO, SO₂Cl₂ | 1 h (for sulfinate formation) | -40 to Room Temperature | ~70 (for similar sulfonamides) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: Classical Synthesis from this compound
This traditional method involves the reaction of this compound with benzylamine in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
To a solution of benzylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as pyridine or triethylamine (1.2 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess amine and base.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzyl-2-fluoro-6-methylbenzenesulfonamide.
Route 2: Synthesis via Pentafluorophenyl (PFP) Sulfonate Ester
This method utilizes a stable PFP sulfonate ester as an alternative to the more reactive sulfonyl chloride.[1]
Experimental Protocol:
-
Synthesize 2-fluoro-6-methylbenzene-pentafluorophenyl sulfonate by reacting this compound with pentafluorophenol in the presence of a base.
-
In a reaction vessel, dissolve the 2-fluoro-6-methylbenzene-pentafluorophenyl sulfonate (1.0 equivalent) and benzylamine (1.2 equivalents) in a suitable solvent (e.g., tetrahydrofuran).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired sulfonamide.
Route 3: Direct Synthesis from 2-Fluoro-6-methylbenzenesulfonic Acid
This approach bypasses the need for a sulfonyl chloride by directly coupling the sulfonic acid with the amine.
Experimental Protocol:
-
Prepare the triethylammonium salt of 2-fluoro-6-methylbenzenesulfonic acid by reacting the acid with triethylamine.
-
In a reaction flask, combine the sulfonic acid salt (1.0 equivalent), benzylamine (1.2 equivalents), and triphenylphosphine ditriflate in a suitable solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform an aqueous workup to remove byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude sulfonamide.
-
Purify the product via column chromatography.
Route 4: Synthesis via the DABSO Surrogate
This modern route employs 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable source of sulfur dioxide.
Experimental Protocol:
-
Generate the organolithium reagent by reacting 2-fluoro-6-methylbromobenzene with n-butyllithium in an anhydrous solvent like THF at low temperature (-78 °C).
-
Add a solution of DABSO to the organolithium reagent at -40 °C and stir for 1 hour to form the corresponding sulfinate.
-
Warm the reaction to room temperature and then add sulfuryl chloride, followed by an excess of benzylamine.
-
Stir the reaction mixture at room temperature until the formation of the sulfonamide is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes.
Caption: Comparison of four synthetic routes to N-benzyl-2-fluoro-6-methylbenzenesulfonamide.
Caption: Experimental workflow for the classical synthesis of N-benzyl-2-fluoro-6-methylbenzenesulfonamide.
Conclusion
The validation of a synthetic route is a critical step in chemical research and drug development. While the classical synthesis of N-substituted sulfonamides from sulfonyl chlorides is a well-established and often high-yielding method, it is not without its limitations. The alternative routes presented here offer significant advantages in specific contexts. The use of PFP sulfonate esters provides a more stable alternative to reactive sulfonyl chlorides.[1] The direct synthesis from sulfonic acids avoids the need to prepare the sulfonyl chloride altogether. The DABSO method represents a modern, innovative approach that utilizes a stable sulfur dioxide surrogate.
The choice of the optimal synthetic route will depend on a variety of factors, including the availability of starting materials, the desired scale of the synthesis, the tolerance of other functional groups in the molecule, and considerations of safety and environmental impact. This guide provides the foundational data and protocols to assist researchers in making a strategic and informed decision for their synthetic endeavors.
References
assessing the biological activity of compounds synthesized with 2-Fluoro-6-methylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of a series of benzenesulfonamide derivatives. While direct experimental data for compounds synthesized with 2-Fluoro-6-methylbenzenesulfonyl chloride is not available in the current literature, we present a comparative assessment based on a hypothetical derivative and its structurally related, experimentally validated counterparts. This guide will explore the synthesis, structure-activity relationships, and antioxidant potential of these compounds, supported by experimental data and detailed protocols.
Introduction to Benzenesulfonamides as Bioactive Scaffolds
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. When coupled with other heterocyclic systems, such as 2-aminothiazole, the resulting sulfonamides exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The variability of substituents on the phenyl ring of the benzenesulfonyl moiety allows for the fine-tuning of these activities. This guide focuses on the antioxidant properties of N-(thiazol-2-yl)benzenesulfonamide derivatives.
Synthesis of N-(thiazol-2-yl)benzenesulfonamide Derivatives
The general synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives involves the N-sulfonylation of 2-aminothiazole with a corresponding benzenesulfonyl chloride in the presence of a base.[1]
Hypothetical Synthesis of N-(thiazol-2-yl)-2-fluoro-6-methylbenzenesulfonamide (Compound X)
A solution of 2-aminothiazole (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent like dichloromethane is treated with a base such as pyridine or triethylamine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which is then purified by column chromatography to afford the hypothetical Compound X .
Comparative Antioxidant Activity
The antioxidant activity of benzenesulfonamide derivatives is significantly influenced by the nature and position of the substituents on the phenyl ring. To provide a comparative context for our hypothetical Compound X , we present experimental data for a series of synthesized N-(thiazol-2-yl)benzenesulfonamide derivatives with different substitution patterns.[1] The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and a Superoxide Dismutase (SOD)-mimic activity assay.[1]
Table 1: Comparative Antioxidant Activity of N-(thiazol-2-yl)benzenesulfonamide Derivatives
| Compound ID | Substituent (R) on Benzenesulfonyl Ring | % DPPH Scavenging (at 300 µg/mL)[1] | % SOD-mimic Activity (at 300 µg/mL)[1] |
| 1 | 4-Fluoro | 7.58 | Inactive |
| 2 | 4-Bromo | 16.52 | 14.80 |
| 3 | 4-(Trifluoromethyl) | 12.00 | 18.01 |
| 4 | 4-Methyl | 18.52 | 31.90 |
| 5 | 2,4,6-Trimethyl | 28.52 | 25.43 |
| 6 | 4-Nitro | 20.37 | 64.14 |
| 7 | 2-Nitro | 15.37 | 10.45 |
| 8 | 4-Chloro | 90.09 | 99.02 |
| 9 | 2,4-Dichloro | 32.59 | 50.54 |
| 10 | 3-Nitro | 70.29 | 92.05 |
| 11 | 2-Naphthyl | 16.29 | 12.05 |
| 12 | 2,3,5,6-Tetramethyl | 19.81 | 69.31 |
| Compound X (Hypothetical) | 2-Fluoro-6-methyl | - | - |
| Ascorbic Acid (Standard) | - | 96.50 | - |
| Gallic Acid (Standard) | - | - | 99.85 |
Analysis and Comparison:
The data reveals that a 4-chloro substituent (Compound 8 ) results in the most potent antioxidant activity, comparable to the standard, ascorbic acid.[1] Interestingly, a single 4-fluoro substituent (Compound 1 ) leads to a significant decrease in activity.[1] For our hypothetical Compound X , the presence of a fluorine atom at the 2-position might suggest a lower activity, similar to Compound 1 . However, the additional methyl group at the 6-position could introduce steric and electronic effects that may modulate the antioxidant potential. The electron-donating nature of the methyl group could potentially enhance the radical scavenging ability, while the steric hindrance might influence the molecule's ability to interact with the radical species. Further experimental validation is required to ascertain the precise antioxidant capacity of Compound X .
Experimental Protocols
1. DPPH Radical Scavenging Assay [1]
This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds and standard (Ascorbic acid)
-
96-well microplate reader or spectrophotometer
-
-
Procedure:
-
A 0.2 mM solution of DPPH in methanol is prepared.
-
Test compounds and the standard are prepared at various concentrations in methanol.
-
In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of each sample concentration.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution with methanol, and Asample is the absorbance of the DPPH solution with the test sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. Superoxide Dismutase (SOD)-mimic Activity Assay [1]
This assay measures the ability of a compound to scavenge superoxide radicals.
-
Reagents and Equipment:
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
Xanthine oxidase
-
Hypoxanthine
-
Buffer solution (e.g., phosphate buffer)
-
96-well microplate reader
-
-
Procedure:
-
Prepare solutions of WST-1, xanthine oxidase, and hypoxanthine in the buffer.
-
Add the test compound at the desired concentration to the wells of a 96-well plate.
-
Add the WST-1 and hypoxanthine solutions to the wells.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The percentage of SOD-mimic activity is calculated by comparing the absorbance of the sample wells to the control wells (without the test compound).
-
Visualizations
References
A Researcher's Guide to Sulfonyl Chlorides: Evaluating the Cost-Effectiveness of 2-Fluoro-6-methylbenzenesulfonyl Chloride and its Alternatives
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances performance with budgetary constraints. This guide provides a comparative analysis of 2-Fluoro-6-methylbenzenesulfonyl chloride and other commonly used sulfonyl chlorides in the synthesis of sulfonamides, a cornerstone of many research and development projects.
Sulfonyl chlorides are a pivotal class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides, sulfonic esters, and sulfones. The strategic introduction of a sulfonyl group can significantly influence the biological activity and physicochemical properties of a molecule. While a vast array of sulfonyl chlorides are commercially available, their costs and reaction efficiencies can vary substantially. This guide focuses on the cost-effectiveness of this compound in comparison to more conventional alternatives.
Comparative Cost Analysis
A direct cost comparison is essential for any research laboratory. The following table summarizes the pricing for this compound and its common alternatives. Prices are based on listings from major chemical suppliers and may vary depending on the vendor and purity.
| Reagent | Supplier | Quantity (g) | Price (USD) | Price per gram (USD/g) |
| This compound | Varies | - | Not readily available | - |
| p-Toluenesulfonyl chloride | TCI Chemicals | 25 | 30.00 | 1.20 |
| TCI Chemicals | 500 | 61.00 | 0.12 | |
| Thermo Fisher Scientific | 10 kg | 490.65 | 0.05 | |
| Benzenesulfonyl chloride | Sigma-Aldrich | 100 | 40.12 | 0.40 |
| Sigma-Aldrich | 500 | 77.94 | 0.16 | |
| Chem-Impex | 1000 | 90.00 | 0.09 | |
| Dansyl chloride | Thermo Fisher Scientific | 1 | 65.65 | 65.65 |
| Sigma-Aldrich | 1 | 132.00 | 132.00 | |
| 2-Naphthalenesulfonyl chloride | Sigma-Aldrich | 5 | 398.00 | 79.60 |
| TCI Chemicals | 25 | 101.75 | 4.07 |
Performance and Applications
While direct, side-by-side experimental comparisons of reaction yields and product purity for this compound against its alternatives are not extensively documented in publicly available literature, we can infer potential advantages and disadvantages based on general principles of organic chemistry and the available data for related compounds.
The fluorine and methyl substituents on the aromatic ring of this compound can influence its reactivity and the properties of the resulting sulfonamides. The ortho-fluoro group, being electron-withdrawing, can increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates. The ortho-methyl group can introduce steric hindrance, which might affect the accessibility of the sulfonyl group to the amine.
Common Alternatives:
-
p-Toluenesulfonyl chloride (Ts-Cl): A widely used, inexpensive, and crystalline solid that is easy to handle. It is a workhorse reagent for the protection of amines and alcohols.
-
Benzenesulfonyl chloride (Bs-Cl): Another common and cost-effective reagent, often used when the tosyl group's steric bulk or electronic properties are not desired.
-
Dansyl chloride: Primarily used as a fluorescent labeling agent for primary and secondary amines, amino acids, and proteins.[1][2][3][4] Its high cost reflects its specialized application.
-
2-Naphthalenesulfonyl chloride: Employed when a more rigid and extended aromatic system is desired in the final product.[5][6][7][8][9]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a generalized protocol for the synthesis of sulfonamides from a sulfonyl chloride and an amine. This procedure can be adapted for specific substrates and reagents.
Materials:
-
Appropriate sulfonyl chloride (e.g., this compound, p-toluenesulfonyl chloride) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Base (e.g., triethylamine, pyridine) (1.5 - 2.0 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the amine (1.0 - 1.2 eq) and the base (1.5 - 2.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC)).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Washing: Wash the combined organic layers successively with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography on silica gel.
Expected Yields:
Yields for sulfonamide synthesis are typically good to excellent, often ranging from 70% to over 90%, depending on the specific substrates and reaction conditions. For instance, the reaction of aniline with benzenesulfonyl chloride using pyridine as a base can yield nearly quantitative results.[10]
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram illustrates the general workflow for sulfonamide synthesis.
Caption: General workflow for the synthesis of sulfonamides.
Logical Decision Pathway for Reagent Selection
The choice of a sulfonylating agent is a multi-faceted decision. The following diagram outlines a logical pathway for selecting the most appropriate reagent for your research needs.
Caption: Decision pathway for selecting a sulfonylating agent.
Conclusion
The cost-effectiveness of this compound in research is challenging to definitively assess due to the lack of readily available pricing and direct comparative performance data. While its unique substitution pattern may offer advantages in specific synthetic contexts, its presumed higher cost and lower availability compared to workhorse reagents like p-toluenesulfonyl chloride and benzenesulfonyl chloride make it a less economical choice for general sulfonamide synthesis.
For routine applications where cost is a significant factor, p-toluenesulfonyl chloride and benzenesulfonyl chloride remain the reagents of choice, offering a balance of high reactivity, ease of handling, and low cost. More specialized reagents like dansyl chloride and 2-naphthalenesulfonyl chloride are justified when their specific properties are required for the research objectives. The use of this compound would likely be reserved for instances where the introduction of its specific fluorine and methyl substitution pattern is crucial for the target molecule's desired properties, and where the associated higher cost is acceptable. Researchers are encouraged to consult with chemical suppliers for up-to-date pricing and availability before making a final decision.
References
- 1. Dansyl chloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Dansyl chloride, 96% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Dansyl chloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Dansyl Chloride [sigmaaldrich.com]
- 5. 2-Naphthalenesulfonyl chloride 99 93-11-8 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. indiamart.com [indiamart.com]
- 8. 2-Naphthalenesulfonyl Chloride | 93-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 2-Naphthalenesulfonyl chloride, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. cbijournal.com [cbijournal.com]
A Comparative Guide to 2-Fluoro-6-methylbenzenesulfonyl Chloride in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel therapeutic agents. 2-Fluoro-6-methylbenzenesulfonyl chloride is a versatile building block primarily employed in the formation of sulfonamides, a common motif in a wide array of pharmaceuticals. This guide provides an objective comparison of its performance against other common alternatives, supported by available experimental data and detailed methodologies.
Performance Comparison: Sulfonamide Synthesis
The primary application of this compound is the synthesis of sulfonamides through the reaction with primary or secondary amines. The reactivity of this reagent is influenced by the electronic and steric effects of its substituents. The ortho-fluoro group acts as an electron-withdrawing group, which is expected to increase the electrophilicity of the sulfonyl chloride and thus its reactivity compared to non-fluorinated analogues like p-toluenesulfonyl chloride (tosyl chloride). However, the ortho-methyl group can introduce steric hindrance, potentially modulating the reaction rate.
Alternatives to this compound in sulfonamide synthesis include other substituted benzenesulfonyl chlorides and sulfonate esters, such as pentafluorophenyl (PFP) esters. While direct comparative studies with this compound are limited in the readily available literature, we can infer its reactivity based on the performance of structurally similar compounds.
| Reagent Class | Example | Key Characteristics | Typical Reaction Conditions |
| Ortho-Fluoro-Substituted Benzenesulfonyl Chlorides | This compound | Enhanced reactivity due to the electron-withdrawing fluorine atom. Potential for steric hindrance from the ortho-methyl group. | Amine, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF), 0 °C to room temperature. |
| Standard Benzenesulfonyl Chlorides | p-Toluenesulfonyl chloride (Ts-Cl) | Widely used, moderate reactivity. | Amine, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM, THF), 0 °C to room temperature. |
| Activated Benzenesulfonyl Chlorides | 2,4-Dichlorobenzenesulfonyl chloride | Higher reactivity due to multiple electron-withdrawing groups. | Amine, base (e.g., pyridine, triethylamine), aprotic solvent (e.g., DCM), 0 °C to room temperature. |
| Sulfonate Esters | Pentafluorophenyl (PFP) p-toluenesulfonate | Generally more stable and less moisture-sensitive than sulfonyl chlorides. May require more forcing conditions for reaction. | Amine, aprotic solvent (e.g., THF, dioxane), often requires heating. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using a Substituted Benzenesulfonyl Chloride
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., this compound) (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine or triethylamine, 1.5 - 2.0 eq) to the stirred solution.
-
Dissolve the substituted benzenesulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.
Application in the Synthesis of Bioactive Molecules
While a specific application of this compound in the synthesis of inhibitors for the TGF-β or MAPK signaling pathways is not prominently documented in readily accessible literature, its structural motifs are relevant to the design of kinase inhibitors. The sulfonamide linkage it forms is a key feature in many kinase inhibitors, often acting as a hydrogen bond donor or acceptor in the ATP-binding pocket of the enzyme. The fluoro and methyl substituents can be used to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and to explore specific interactions within the target protein.
Below is a hypothetical workflow for the synthesis of a potential kinase inhibitor incorporating the 2-fluoro-6-methylphenylsulfonamide moiety.
Signaling Pathway Context: TGF-β and MAPK
The TGF-β and MAPK signaling pathways are crucial regulators of cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in numerous diseases, including cancer and fibrosis, making them important targets for drug discovery. Kinase inhibitors targeting these pathways often feature a sulfonamide group to interact with the hinge region of the kinase domain.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 2-Fluoro-6-methylbenzenesulfonyl Chloride
Hazard Analysis and Personal Protective Equipment (PPE)
Based on data from analogous sulfonyl chlorides, 2-Fluoro-6-methylbenzenesulfonyl chloride is anticipated to be a corrosive substance that can cause severe skin burns, and serious eye damage, and may be toxic if inhaled or swallowed. It is also likely to be moisture-sensitive, reacting with water to release corrosive gases. Therefore, a comprehensive PPE strategy is paramount.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles meeting ANSI Z87.1 standards. Full-face shield worn over goggles. | Provides a barrier against splashes and vapors, protecting the entire face.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves, inspected before each use. | Protects against skin contact and absorption.[1] Follow proper glove removal technique to avoid contamination.[1] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | Long-sleeved, properly fitted lab coat made of a non-porous material. | Protects skin and personal clothing from splashes and spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[2] | Protects against inhalation of corrosive and irritating vapors.[2] |
| Foot Protection | Closed-Toe Shoes | Sturdy, leather or chemical-resistant material. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation and Inspection:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Inspect all PPE for integrity before donning.
-
Have an emergency eyewash station and safety shower readily accessible.[2]
-
Keep spill containment materials (e.g., absorbent pads, neutralizer) within immediate reach.
-
-
Handling the Chemical:
-
Conduct all manipulations of the compound within a certified chemical fume hood.[3]
-
Use compatible labware (e.g., glass, PTFE). Avoid contact with metals.
-
Dispense the smallest quantity necessary for the experiment.
-
Keep the container tightly closed when not in use to prevent reaction with moisture.[4]
-
-
Post-Handling:
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing.[4][5] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air.[2][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water.[2][4] Seek immediate medical attention.[2][4] |
| Small Spill | Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[5] Place the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and clean the spill site. |
| Large Spill | Evacuate the area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all excess reagent and reaction byproducts in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Vendor: Arrange for the collection and disposal of all hazardous waste through a licensed and certified environmental services company, in accordance with local, state, and federal regulations.[7][8]
Logical Workflow for Safe Handling
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ie [fishersci.ie]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. response.epa.gov [response.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
